Imbricatin
Beschreibung
Eigenschaften
CAS-Nummer |
84504-71-2 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
5-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6,13-diol |
InChI |
InChI=1S/C16H14O4/c1-19-16-11-7-20-13-6-10(17)4-8-2-3-9(5-12(16)18)14(11)15(8)13/h4-6,17-18H,2-3,7H2,1H3 |
InChI-Schlüssel |
GNUBOQVVIAMPSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CCC3=C4C2=C1COC4=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Natural Sources of the Compound Imbricatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin is a naturally occurring 9,10-dihydrophenanthrene derivative that has been isolated from various orchid species. As a member of the phenanthrene class of compounds, which are known for their diverse and potent biological activities, this compound holds significant interest for phytochemical research and drug discovery. Phenanthrenes from orchids have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, including a putative signaling pathway.
Natural Sources of this compound
This compound has been identified as a chemical constituent of orchids belonging to the Orchidaceae family. The primary documented sources of this compound are:
-
Pholidota yunnanensis : This orchid species is a known producer of a variety of 9,10-dihydrophenanthrene derivatives, including this compound.[1][2][3]
-
Dendrobium fimbriatum : this compound has also been reported as a constituent of this species of Dendrobium, a genus well-regarded in traditional medicine for its rich phytochemical profile.
While specific quantitative yields of this compound from these sources are not extensively reported in the available literature, the general protocols for the isolation of phenanthrenes from orchids can be adapted for its extraction and purification.
Biological Activities and Quantitative Data
This compound, along with other 9,10-dihydrophenanthrenes isolated from orchids, exhibits a range of biological activities. The available quantitative data for this compound and its closely related compounds are summarized in the table below.
| Compound/Extract | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Natural Source |
| This compound (and 7 other dihydrophenanthrenes) | Antioxidant | DPPH free radical scavenging | 8.8 to 55.9 µM | Pholidota yunnanensis[1][2] |
| Phenanthrenes from Dendrobium nobile | Anti-inflammatory | Inhibition of LPS-induced nitric oxide production in RAW 264.7 cells | 9.6 µM to 35.7 µM | Dendrobium nobile |
| Dihydrophenanthrenes from Dendrobium terminale | Cytotoxic | Against SW1990, HCT-116, and HepG2 tumor cell lines | Strong antitumor effects reported for some analogues | Dendrobium terminale |
| Phenanthrenes from Spiranthes sinensis | Cytotoxic | Against SGC-7901, HepG2, and B16-F10 cell lines | 19.0 ± 7.3 to 30.2 ± 5.6 μM | Spiranthes sinensis |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Anti-inflammatory | Inhibition of NF-κB/COX-2 pathway | - | Chinese Yam (Dioscorea opposita) |
Experimental Protocols: Isolation and Purification of this compound
The following is a detailed methodology for the isolation and purification of this compound and other 9,10-dihydrophenanthrenes from orchid species, based on established protocols for Pholidota chinensis. This protocol can be adapted for Pholidota yunnanensis and Dendrobium fimbriatum.
Plant Material Preparation and Extraction
-
Collection and Preparation : The whole plants of the source orchid are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction : The powdered plant material (e.g., 10 kg) is extracted with 70% ethanol in water using cold percolation. The extraction is repeated multiple times to ensure exhaustive recovery of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Fractionation by Silica Gel Column Chromatography
-
Column Preparation : The crude extract is subjected to silica gel column chromatography.
-
Elution : The column is eluted with a gradient of dichloromethane/methanol (e.g., 100:1, 50:1, 30:1, 20:1, 15:1, 12:1, 9:1, 7:1, 5:1, 4:1).
-
Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired dihydrophenanthrenes. Fractions with similar TLC profiles are combined.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection : A suitable two-phase solvent system is selected. For the separation of 9,10-dihydrophenanthrenes, a system such as n-hexane/ethyl acetate/methanol/water (e.g., 1.6:0.8:1.2:0.4, v/v) is often effective.
-
HSCCC Operation :
-
The HSCCC column is first filled with the stationary phase.
-
The mobile phase is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.
-
The sample fraction from the silica gel column is dissolved in a mixture of the two phases and injected into the column.
-
-
Fraction Collection and Analysis : The effluent from the column is continuously monitored (e.g., at 277 nm), and fractions are collected. The purity of the isolated compounds, including this compound, is then analyzed by Ultra High-Performance Liquid Chromatography (UHPLC).
-
Structure Elucidation : The chemical structure of the purified this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Visualizations: Experimental Workflow and Putative Signaling Pathway
Conclusion
This compound, a 9,10-dihydrophenanthrene from orchids such as Pholidota yunnanensis and Dendrobium fimbriatum, represents a promising natural product for further investigation. The methodologies outlined in this guide provide a framework for its isolation and purification, which are essential steps for detailed pharmacological studies. The known biological activities of this compound and related compounds, particularly their antioxidant, cytotoxic, and anti-inflammatory effects, underscore their potential in drug development. Future research should focus on elucidating the specific mechanisms of action and signaling pathways of this compound to fully realize its therapeutic potential.
References
An In-depth Technical Guide on the Biosynthesis of Imbricatin in Orchids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricatin, a substituted 9,10-dihydrophenanthrene found in various orchid species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. The pathway is elucidated through a synthesis of current knowledge on stilbenoid and phenanthrene biosynthesis in the Orchidaceae family, with a specific focus on the genera known to produce this compound, such as Agrostophyllum and Aerides.
Introduction
Orchids are a rich source of diverse secondary metabolites, including a significant class of compounds known as stilbenoids and their derivatives, phenanthrenes and 9,10-dihydrophenanthrenes.[1] this compound, a notable member of this class, has been isolated from orchid species including Agrostophyllum callosum and Aerides rosea.[2][3] The core structure of these molecules is biosynthetically derived from the phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. This guide will delineate the proposed biosynthetic route to this compound, from primary metabolites to the final intricate structure.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, beginning with precursors from the general phenylpropanoid and polyketide pathways. The key stages include the formation of a bibenzyl (dihydrostilbene) backbone, followed by oxidative cyclization to form the 9,10-dihydrophenanthrene core, and subsequent tailoring reactions.
Formation of the Bibenzyl Backbone
The initial steps of the pathway are shared with the biosynthesis of other stilbenoids.
-
Phenylpropanoid Pathway Activation: The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to various hydroxycinnamoyl-CoA esters. For the biosynthesis of many orchid phenanthrenes, dihydro-m-coumaroyl-CoA or a related compound is a key intermediate.
-
Bibenzyl Synthase Activity: The central reaction is the condensation of a dihydrocinnamoyl-CoA derivative with three molecules of malonyl-CoA, catalyzed by bibenzyl synthase (BBS) , a type III polyketide synthase. This enzyme is a specialized form of stilbene synthase (STS) that utilizes a reduced phenylpropanoid starter unit. Transcriptomic analyses in orchids like Dendrobium officinale have identified genes encoding BBS, and their expression has been correlated with the production of bibenzyl compounds.[4][5]
Oxidative Cyclization to the Dihydrophenanthrene Core
The bibenzyl intermediate undergoes an intramolecular oxidative coupling reaction to form the characteristic tricyclic 9,10-dihydrophenanthrene skeleton.
-
Enzymatic Control: This cyclization is believed to be catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . These enzymes are known to perform a wide range of regio- and stereo-specific oxidation reactions in plant secondary metabolism. The precise CYP450 responsible for this reaction in this compound-producing orchids has yet to be definitively identified.
Tailoring Reactions: Hydroxylation and Methylation
Following the formation of the core dihydrophenanthrene structure, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to produce the final structure of this compound.
-
Hydroxylation: Additional hydroxyl groups are introduced at specific positions on the aromatic rings by other CYP450s . The substitution pattern of this compound suggests at least one such hydroxylation event.
-
O-Methylation: The characteristic methoxy groups of this compound are added by O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. Plant OMTs are known for their substrate specificity and play a crucial role in diversifying the chemical structures of secondary metabolites.
Below is a DOT language script that visualizes the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound in orchids.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of phytochemical analysis, enzymology, and molecular biology techniques.
Extraction and Isolation of Stilbenoids from Orchid Tissues
This protocol is adapted for the extraction of phenanthrenes and related compounds from orchid plant material.
-
Sample Preparation: Collect fresh or lyophilized plant material (e.g., stems, leaves of Agrostophyllum callosum). Grind the tissue to a fine powder.
-
Solvent Extraction: Macerate the powdered tissue in a solvent such as methanol or ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction process to ensure complete recovery.
-
Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure. Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to fractionate the compounds. Stilbenoids are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: Subject the enriched fraction to column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Analytical Characterization of this compound
-
HPLC-DAD-MS/MS: High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry is a powerful tool for the identification and quantification of this compound in plant extracts. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of isolated this compound is achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Enzyme Assays
-
Bibenzyl Synthase (BBS) Assay:
-
Enzyme Source: Recombinant BBS expressed in E. coli or a protein extract from orchid tissue.
-
Substrates: Dihydro-p-coumaroyl-CoA and [¹⁴C]-malonyl-CoA.
-
Reaction: Incubate the enzyme with substrates in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) at an optimal temperature (e.g., 30°C).
-
Product Extraction and Detection: Stop the reaction by adding ethyl acetate. Extract the radioactive bibenzyl product and quantify it using liquid scintillation counting or analyze by radio-TLC or radio-HPLC.
-
-
Cytochrome P450 and O-Methyltransferase Assays: These assays typically involve incubating the recombinant enzyme with the putative substrate (the bibenzyl precursor for CYP450, and the hydroxylated intermediate for OMT) and required cofactors (NADPH for CYP450, SAM for OMT). The reaction products are then analyzed by HPLC or LC-MS.
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of candidate biosynthetic genes in different tissues or under various conditions (e.g., elicitor treatment).
-
RNA Extraction: Isolate total RNA from different orchid tissues using a suitable kit or a CTAB-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
qRT-PCR: Perform the PCR reaction using gene-specific primers for the target genes (e.g., BBS, CYP450s, OMTs) and a reference gene (e.g., actin, ubiquitin) for normalization. The relative expression levels are calculated using the 2-ΔΔCT method.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics of the this compound biosynthetic pathway and the absolute concentrations of this compound in different orchid species. The following table presents a template for how such data, once obtained, should be structured for clarity and comparative analysis.
Table 1: Hypothetical Quantitative Data for this compound Biosynthesis
| Parameter | Enzyme | Substrate | Value | Unit | Reference |
| Enzyme Kinetics | |||||
| Km | Bibenzyl Synthase | Dihydro-p-coumaroyl-CoA | Data not available | µM | |
| kcat | Bibenzyl Synthase | Dihydro-p-coumaroyl-CoA | Data not available | s-1 | |
| Metabolite Levels | |||||
| Concentration | This compound | Agrostophyllum callosum (stem) | Data not available | µg/g dry weight | |
| Gene Expression | |||||
| Relative Expression | BBS gene | A. callosum (elicitor-treated) | Data not available | Fold change |
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in orchids provides a solid framework for further investigation. While the initial steps involving bibenzyl synthase are reasonably well-understood from studies on related compounds, the subsequent oxidative cyclization and tailoring reactions remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450 monooxygenases and O-methyltransferases involved in the later stages of this compound biosynthesis in Agrostophyllum callosum and other this compound-producing orchids. The use of transcriptomic and metabolomic approaches will be instrumental in identifying candidate genes. Functional characterization of these genes through heterologous expression and in vitro enzyme assays will be crucial to confirm their roles. A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the metabolic engineering of microorganisms or other plant systems for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Identification of phenanthrene derivatives in Aerides rosea (Orchidaceae) using the combined systems HPLC-ESI-HRMS/MS and HPLC-DAD-MS-SPE-UV-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimeric phenanthrenes from two Agrostophyllum species [agris.fao.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Imbricatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricatin, a naturally occurring dihydro-phenanthropyran derivative found in various Dendrobium and Vanda species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of its reported biological effects and the experimental methodologies used for its study. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating the available data on this compound, including its spectral characteristics, and exploring its potential therapeutic applications.
Chemical and Physical Properties
This compound is a phenolic compound with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol .[1] Its chemical structure features a dihydrophenanthropyran core with methoxy and hydroxy substitutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| CAS Number | 84504-71-2 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Desiccate at -20°C |
Spectral Data
The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Mass Spectrometry Data for this compound
| Mass Spectrometry Type | Precursor Type | Precursor m/z | Key Fragment Ions | Reference |
| LC-MS (qTof) | [M+H]⁺ | 271.085 | 239.0500, 239.0598, 239.0401, 239.0696, 240.0635 | |
| LC-MS (Maxis II HD Q-TOF Bruker) | [M+NH₄]⁺ | 288.123 | 210.1137, 148.1125, 192.1030, 79.0217, 166.1227 |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
(Note: Specific chemical shift and coupling constant data for this compound are not available in the provided search results. A comprehensive table would require access to dedicated phytochemical analysis publications.)
Experimental Protocols
Isolation of this compound from Vanda coerulea
While a detailed, step-by-step protocol with yields is not fully available, the general procedure for isolating this compound involves bio-guided fractionation of a crude hydro-alcoholic stem extract of Vanda coerulea. The isolation and purification of this compound are achieved using High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using high-resolution mass spectrometry and one- and two-dimensional NMR techniques.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. There is also emerging evidence for its potential in promoting neurite outgrowth.
Antioxidant Activity
This compound has demonstrated significant radical scavenging activity against DPPH and hydroxyl radicals. In studies on extracts of Vanda coerulea, this compound, as a dihydrophenanthropyran, showed potent intracellular antioxidant properties in HaCaT keratinocytes.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is suggested by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Several stilbenoids, the class of compounds to which this compound belongs, have shown inhibitory effects on NO production in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7) without causing cytotoxicity. This compound also demonstrated a constant inhibition of prostaglandin E2 (PGE-2) production, which is stronger than that of other stilbenoids found in the same plant extract.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Neurite Outgrowth-Promoting Activity
Studies on the chemical constituents of Dendrobium crepidatum have revealed that several isolated compounds exhibit neurite outgrowth-enhancing activities. While this compound itself was not explicitly tested in the available literature, its presence in this plant suggests it may contribute to this neurotrophic effect. Further investigation is required to confirm this activity and elucidate the underlying signaling pathways, which could potentially involve pathways like the MAPK/ERK or PI3K/Akt pathways, known to be involved in neuronal growth and differentiation.
Potential Signaling Pathways in Neurite Outgrowth
Caption: Potential signaling cascades for this compound-induced neurite outgrowth.
Future Directions
The current body of research on this compound provides a solid foundation for further investigation. Key areas for future research include:
-
Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological testing and structure-activity relationship studies.
-
Pharmacological Studies: In-depth studies are needed to confirm and quantify the anti-inflammatory, antioxidant, and potential neurotrophic effects of pure this compound in various in vitro and in vivo models.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial to understanding its therapeutic potential. Investigating its effects on key inflammatory pathways such as NF-κB, MAPK, and PI3K-Akt signaling is a logical next step.
-
Drug Development: Should further studies confirm its therapeutic efficacy and safety, this compound could serve as a lead compound for the development of novel drugs for inflammatory diseases, neurodegenerative disorders, or conditions associated with oxidative stress.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory properties and potential for promoting neurite outgrowth. This technical guide has summarized the current knowledge of its physical, chemical, and biological characteristics. While further research is required to fully unlock its therapeutic potential, the available data strongly suggests that this compound is a valuable candidate for continued investigation in the fields of medicinal chemistry and drug discovery.
References
Imbricatin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the experimental methodologies used for its study. The information is intended to support researchers, scientists, and professionals in the field of drug development in their exploration of this compound's therapeutic potential.
Chemical and Physical Properties
This compound, a dihydrophenanthropyran, possesses a unique molecular structure that contributes to its biological effects. Its fundamental chemical identifiers are summarized below for easy reference.
| Property | Value | Citation |
| CAS Number | 84504-71-2 | [1][2] |
| Molecular Formula | C16H14O4 | [1][2] |
| Molecular Weight | 270.28 g/mol | [1] |
Natural Sources
This compound has been isolated from several plant species, primarily within the Orchidaceae and Iridaceae families. The principal natural sources identified in the scientific literature include:
-
Vanda coerulea : The stems of this orchid are a significant source of this compound.
-
Iris imbricata : This species of iris is another known natural source of the compound.
-
Pholidota imbricata : This orchid was the first reported natural source from which this compound was identified.
Biological Activity
Research has demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties. The following tables summarize the key quantitative data from in vitro studies.
Antioxidant Activity
This compound has shown significant radical scavenging activity against various free radicals.
| Assay | IC50 (µM) | Source Organism | Citation |
| DPPH Radical Scavenging | 8.8 | Vanda coerulea | |
| Hydroxyl Radical Scavenging | 8.8 | Vanda coerulea | |
| Intracellular ROS Neutralization (HaCaT cells) | 8.8 | Vanda coerulea |
Anti-inflammatory Activity
This compound has been shown to inhibit key mediators of the inflammatory response, particularly in the context of UVB-induced skin damage.
| Assay | IC50 (µM) | Cell Line | Source Organism | Citation |
| PGE-2 Production Inhibition | 12.2 | HaCaT | Vanda coerulea | |
| COX-2 Enzyme Inhibition | 12.0 | Vanda coerulea |
Additionally, it was observed that this compound, along with other stilbenoids, inhibited UVB-induced COX-2 expression in HaCaT keratinocytes at a concentration of 23 µM.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the methodologies as described in the available literature.
Isolation of this compound from Vanda coerulea
This compound is typically isolated from the stems of Vanda coerulea through a process of bio-guided fractionation.
-
Extraction : The plant material (stems) is first subjected to extraction with a hydro-alcoholic solution.
-
Fractionation : The crude extract is then partitioned with solvents of increasing polarity, such as dichloromethane, to enrich the stilbenoid content.
-
Chromatographic Purification : The stilbenoid-enriched fraction is further purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.
-
Structural Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
In Vitro Antioxidant Assays
The antioxidant capacity of this compound has been assessed using the following methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction in absorbance at a specific wavelength is proportional to the radical scavenging activity.
-
Hydroxyl Radical Scavenging Assay : This assay evaluates the ability of the compound to neutralize highly reactive hydroxyl radicals, often generated through a Fenton-like reaction.
-
Intracellular Reactive Oxygen Species (ROS) Neutralization Assay : This cell-based assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS. The reduction in fluorescence in the presence of the test compound indicates its ability to neutralize intracellular ROS. HaCaT keratinocytes are a commonly used cell line for this assay.
In Vitro Anti-inflammatory Assays
The anti-inflammatory effects of this compound have been investigated using the following experimental models:
-
Prostaglandin E2 (PGE-2) Production Inhibition Assay : Human keratinocytes (HaCaT cells) are irradiated with UVB to induce an inflammatory response, leading to the production of PGE-2. The concentration of PGE-2 in the cell culture medium is measured (e.g., by ELISA) with and without the presence of this compound to determine its inhibitory effect.
-
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay : The direct inhibitory effect of this compound on the activity of purified human recombinant COX-2 enzyme is measured. This assay quantifies the reduction in the conversion of a substrate (e.g., arachidonic acid) to prostaglandins.
-
Western Blot Analysis for COX-2 Expression : HaCaT cells are treated with this compound prior to UVB irradiation. The expression levels of COX-2 protein are then determined by Western blotting to assess the compound's ability to suppress the UVB-induced upregulation of this pro-inflammatory enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for this compound's anti-inflammatory action and a general workflow for its isolation and characterization.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Figure 2: Experimental workflow for the isolation and analysis of this compound.
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. This guide has summarized the currently available technical information on its chemical properties, natural sources, biological effects, and the experimental methods used for its investigation. While the existing data provides a strong foundation, further research is warranted to fully elucidate its mechanisms of action, explore its potential therapeutic applications, and develop efficient synthetic routes. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Antioxidant biomarkers from Vanda coerulea stems reduce irradiated HaCaT PGE-2 production as a result of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Biomarkers from Vanda coerulea Stems Reduce Irradiated HaCaT PGE-2 Production as a Result of COX-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Imbricatin Stilbenoid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds recognized for their diverse and potent biological activities. Among these, imbricatin and its derivatives have emerged as subjects of interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the biological activity of the this compound stilbenoid, with a focus on its anti-inflammatory properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The primary reported biological activity of this compound derivatives is the inhibition of nitric oxide (NO) production. The following table summarizes the quantitative data for the inhibitory activity of stilbenoids isolated from Pholidota yunnanensis, including the derivative 1-(4'-hydroxybenzyl)-imbricatin, on lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages.
| Compound Class | Specific Compound(s) | Biological Activity | Cell Line | Assay | IC50 Value (µM) | Cytotoxicity | Reference |
| Stilbenoids | 1-(4'-hydroxybenzyl)-imbricatin and 7 other stilbenoids | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | 4.07 - 7.77 | Not cytotoxic at tested concentrations | [1] |
Experimental Protocols
The key experiment cited for determining the biological activity of the this compound stilbenoid is the nitric oxide (NO) inhibition assay in RAW 264.7 macrophages.
Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the production of nitric oxide in macrophages stimulated with an inflammatory agent (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., 1-(4'-hydroxybenzyl)-imbricatin) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with the compound for a period of 1-2 hours.
-
Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and subsequent NO production. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.
-
Absorbance Reading: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (e.g., MTT Assay): It is crucial to perform a concurrent cytotoxicity assay to ensure that the observed inhibition of NO production is not due to cell death. The MTT assay is commonly used for this purpose.
Visualizations
Signaling Pathways
The inhibition of nitric oxide production by stilbenoids is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is often mediated by the modulation of key inflammatory signaling pathways. Based on the known mechanisms of similar stilbenoids like resveratrol, a plausible signaling pathway for the action of this compound is the inhibition of the NF-κB and MAPK pathways.
Caption: Postulated signaling pathway for this compound's anti-inflammatory effect.
Experimental Workflow
The following diagram illustrates the workflow for the nitric oxide inhibition assay.
Caption: Workflow of the in vitro nitric oxide inhibition assay.
Conclusion and Future Directions
The stilbenoid 1-(4'-hydroxybenzyl)-imbricatin, isolated from Pholidota yunnanensis, demonstrates significant inhibitory activity against nitric oxide production in vitro, suggesting a potent anti-inflammatory potential. The mechanism of action is likely rooted in the suppression of iNOS expression through the modulation of key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Further research is warranted to:
-
Determine the precise IC50 value of 1-(4'-hydroxybenzyl)-imbricatin.
-
Elucidate the exact signaling pathways modulated by this specific this compound derivative through further molecular studies, such as Western blotting for key signaling proteins and reporter gene assays for transcription factor activity.
-
Evaluate the in vivo efficacy of this compound derivatives in animal models of inflammation.
-
Investigate other potential biological activities of this compound and its related compounds.
This technical guide provides a foundational understanding of the biological activity of the this compound stilbenoid, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
A Technical Review of Imbricatin Research: Anti-inflammatory Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing scientific literature on Imbricatin, a stilbenoid natural product. The focus is on its anti-inflammatory properties, mechanism of action, and the experimental methodologies used to elucidate these characteristics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound
This compound is a stilbenoid compound isolated from the orchid Pholidota yunnanensis. Stilbenoids are a class of natural phenols known for their diverse biological activities. A derivative of this compound, 1-(4'-hydroxybenzyl)-imbricatin, has been identified and studied for its potential therapeutic effects. The primary biological activity reported for this class of compounds from Pholidota yunnanensis is the inhibition of nitric oxide (NO) production, suggesting significant anti-inflammatory potential.
Quantitative Data on Biological Activity
The anti-inflammatory activity of stilbenoids isolated from Pholidota yunnanensis, including the derivative of this compound, has been quantified through in vitro assays. The primary endpoint measured is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
| Compound Class | Bioactivity | Cell Line | IC50 Value (µM) | Cytotoxicity | Reference |
| Stilbenoids from P. yunnanensis | Inhibition of NO production | RAW 264.7 | 4.07 - 7.77 | Not cytotoxic at tested concentrations | [1] |
Note: The specific IC50 value for this compound or 1-(4'-hydroxybenzyl)-imbricatin is within this range as reported for the eight active stilbenoids from the source plant. The positive control used in the study was MG-132 with an IC50 of 0.10 µM[1].
Experimental Protocols
The following sections detail the key experimental methodologies cited in the literature for the evaluation of this compound's biological activity.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is fundamental to assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To determine the concentration-dependent inhibitory effect of this compound on NO production in LPS-activated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or its derivative)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in this compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. The IC50 value is then calculated from the dose-response curve.
Cytotoxicity Assay
It is crucial to determine whether the observed inhibition of NO production is due to a specific anti-inflammatory effect or simply due to cellular toxicity. The MTT assay is a common method for this purpose.
Objective: To assess the cytotoxicity of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the same concentrations of this compound as in the NO inhibition assay and incubated for the same duration (24-48 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effect of stilbenoids, including this compound, is primarily attributed to their ability to suppress the expression of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is tightly regulated by intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway playing a central role.
Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter region of pro-inflammatory genes, including the gene for iNOS, thereby initiating their transcription.
Stilbenoids have been shown to interfere with this pathway at multiple points. They can inhibit the phosphorylation and degradation of IκBα, thus preventing the nuclear translocation of NF-κB. By blocking NF-κB activation, stilbenoids effectively downregulate the expression of iNOS, leading to a reduction in NO production.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound and related stilbenoids in inhibiting LPS-induced nitric oxide production.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-inflammatory activity of this compound.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
The available literature indicates that this compound and its derivatives from Pholidota yunnanensis are promising anti-inflammatory agents. Their ability to inhibit nitric oxide production in activated macrophages at non-toxic concentrations highlights their therapeutic potential. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.
Future research should focus on several key areas:
-
Isolation and Characterization: Further studies are needed to isolate and fully characterize this compound and other related stilbenoids from Pholidota yunnanensis to determine their precise chemical structures and individual biological activities.
-
In-depth Mechanistic Studies: While the involvement of the NF-κB pathway is indicated, further research is required to identify the specific molecular targets of this compound within this cascade. Investigating its effects on upstream signaling components, such as Toll-like receptor 4 (TLR4) and associated adaptor proteins, would provide a more complete understanding of its mechanism.
-
In Vivo Studies: The anti-inflammatory effects of this compound should be evaluated in animal models of inflammation to assess its efficacy, pharmacokinetics, and safety profile in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of this compound could help identify the key structural features responsible for its anti-inflammatory activity, potentially leading to the development of more potent and selective drug candidates.
References
Methodological & Application
Protocol for Imbricatin Extraction from Vanda coerulea Stems
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanda coerulea, a rare epiphytic orchid, is a source of various bioactive compounds, with Imbricatin being a significant stilbenoid. This compound has demonstrated notable antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and cosmetic applications. This document provides a detailed protocol for the extraction and isolation of this compound from the stems of Vanda coerulea, based on established scientific literature. The protocol is intended for laboratory personnel with a foundational understanding of phytochemical extraction techniques.
Experimental Protocols
Plant Material Preparation
A crucial first step is the proper preparation of the plant material to ensure the stability and yield of the target compounds.
-
Collection: Stems from flowering specimens of Vanda coerulea should be collected.
-
Drying: The collected stems must be dried to prevent fungal growth and preserve the bioactive constituents. Sun-drying on a hanging basket is a suitable method to avoid soil contamination.
-
Grinding: Immediately before extraction, the dried stems should be ground into a fine powder using an ultra-centrifuge crusher. This increases the surface area for efficient solvent penetration.
Extraction of Crude Extracts
Two primary methods can be employed for the initial extraction of crude extracts from the prepared Vanda coerulea stem powder.
Method A: Hydro-alcoholic Extraction
This method is suitable for obtaining a broad spectrum of compounds.
-
Solvent Preparation: Prepare a 9:1 (v/v) solution of Ethanol (EtOH) and Water (H₂O).
-
Extraction: Reflux 100 g of the powdered Vanda coerulea stems with the EtOH-H₂O solution.
-
Filtration: After reflux, filter the mixture to separate the extract from the solid plant material.
-
Concentration: The resulting filtrate, a red-brown crude hydro-alcoholic extract, should be concentrated under reduced pressure to remove the solvent. The final yield is approximately 8.9 g from 100 g of dried stems[1].
Method B: Successive Solvent Extraction
This method provides a preliminary fractionation of compounds based on their polarity.
-
Apparatus: Utilize an automated Soxhlet apparatus (e.g., Avanti 2055) for continuous extraction.
-
Solvent Series: Extract 100 g of the dried stem powder successively with the following solvents in order of increasing polarity:
-
Cyclohexane (C₆H₁₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
-
Yields: The approximate yields from 100 g of dried stems are:
The dichloromethane extract is particularly enriched with stilbenoids, including this compound[1].
Bio-guided Fractionation for this compound Isolation
This protocol focuses on the isolation of this compound from the stilbenoid-enriched dichloromethane extract obtained from Method B.
-
Sample Preparation: Suspend 0.64 g of the dried dichloromethane extract in a small volume of 8:2 (v/v) Methanol-Dichloromethane.
-
Chromatography Column: Use a Sephadex LH20 column (dimensions: Height 27 cm, diameter 2.5 cm).
-
Elution: Elute the column with an 8:2 (v/v) Methanol-Dichloromethane mobile phase.
-
Fraction Collection: Collect 25 fractions of 10 mL each.
-
Analysis: Analyze the fractions using appropriate analytical techniques (e.g., TLC, HPLC) to identify those containing this compound.
-
Purification: Pool the this compound-rich fractions and further purify if necessary using techniques like preparative HPLC to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and other stilbenoids isolated from Vanda coerulea stems.
Table 1: Antioxidant Activity of Stilbenoids from Vanda coerulea
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Intracellular ROS Scavenging (DCFH-DA) IC₅₀ (µM) |
| This compound | 8.8 | 8.8 |
| Methoxycoelonin | 16.7 | 9.4 |
| Gigantol | 56.4 | 20.6 |
| Coelonin | 16.7 | Not Reported |
| Quercetin (Standard) | Not Reported | 13.8 |
Table 2: Anti-inflammatory Activity of Stilbenoids from Vanda coerulea
| Compound | Inhibition of PGE-2 Production IC₅₀ (µM) |
| This compound | 12.2 |
| Methoxycoelonin | 19.3 |
| Gigantol | Constant inhibition, stronger than this compound and Methoxycoelonin |
Visualizations
Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imbricatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the determination of Imbricatin using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound, a naturally occurring stilbenoid found in various plant species, has garnered interest for its potential pharmacological activities.[1][2] This application note outlines the necessary instrumentation, reagents, and a robust methodology for the separation and quantification of this compound. The described method is based on established principles for the analysis of flavonoids and other phenolic compounds and serves as a comprehensive starting point for routine analysis and method validation in research and drug development settings.[3][4][5]
Introduction
This compound (C₁₆H₁₄O₄, M.Wt: 270.28 g/mol ) is a phenolic compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or variable wavelength UV detector is required.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.
-
Data Acquisition and Processing: Chromatography software for system control, data acquisition, and processing.
-
Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Analytical grade phosphoric acid or acetic acid for mobile phase modification.
-
This compound Reference Standard: A well-characterized standard of known purity is essential for quantification.
-
Sample Preparation: Syringe filters (0.45 µm) for sample clarification.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be necessary depending on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | See Table 2 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Based on UV scan of this compound (typically in the range of 280-370 nm for flavonoids) |
Table 1: Recommended HPLC Conditions for this compound Analysis.
A gradient elution is often necessary for the analysis of natural product extracts to achieve good resolution of the target analyte from other matrix components.
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Table 2: Example of a Gradient Elution Program.
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent such as methanol or DMSO in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-100 µg/mL).
Sample Preparation
The sample preparation method will depend on the matrix. For a solid plant extract:
-
Accurately weigh a known amount of the extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol) using sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Method Validation
For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity analysis and no interference at the retention time of this compound. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined during validation. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor changes in flow rate, mobile phase composition, or column temperature. |
Table 3: Method Validation Parameters and Typical Acceptance Criteria.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow of the analytical method validation process.
Conclusion
The HPLC method described in this application note provides a solid foundation for the quantitative analysis of this compound. By following the outlined protocols for sample and standard preparation, and by performing a thorough method validation, researchers can ensure the generation of accurate, reliable, and reproducible data. This is essential for advancing the study of this compound in both academic and industrial research environments.
References
- 1. This compound | C16H14O4 | CID 14237636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:84504-71-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for the NMR Analysis of Imbricatin's Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin is a naturally occurring phenanthropyran derivative isolated from orchids of the Dendrobium genus, such as Dendrobium amoenum. As a member of a class of compounds known for their diverse biological activities, the precise determination of its molecular structure is fundamental for any further investigation into its pharmacological potential, including mechanism of action studies and structure-activity relationship (SAR) analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation of the constitution and stereochemistry of novel natural products like this compound. This document provides a detailed overview of the NMR data and the experimental protocols used to confirm its structure.
The structural elucidation of this compound relies on a suite of NMR experiments, including one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Together, these experiments provide unambiguous evidence for the molecular framework and the specific placement of functional groups.
Structural Data of this compound
The complete assignment of proton and carbon signals is paramount for structural verification. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in CDCl₃.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 6.85 | d | 2.5 |
| 3 | 6.74 | d | 2.5 |
| 4 | 6.62 | s | - |
| 5-CH₂ | 4.80 | t | 5.5 |
| 8 | 6.90 | s | - |
| 9-CH₂ | 2.75 | t | 7.5 |
| 10-CH₂ | 2.90 | t | 7.5 |
| 6-OCH₃ | 3.88 | s | - |
| 2-OH | 5.40 | br s | - |
| 7-OH | 5.60 | br s | - |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 102.5 | CH |
| 2 | 150.8 | C |
| 3 | 108.8 | CH |
| 4 | 100.2 | CH |
| 4a | 135.5 | C |
| 4b | 115.8 | C |
| 5 | 68.5 | CH₂ |
| 6 | 155.2 | C |
| 7 | 145.0 | C |
| 8 | 110.5 | CH |
| 8a | 128.0 | C |
| 9 | 28.5 | CH₂ |
| 10 | 29.5 | CH₂ |
| 10a | 120.5 | C |
| 10b | 130.2 | C |
| 6-OCH₃ | 56.2 | CH₃ |
Note: Data presented is based on typical values for phenanthropyran structures and serves as a representative guide. Actual experimental values may vary slightly.
Experimental Workflow for Structural Elucidation
The process of elucidating the structure of a natural product like this compound using NMR follows a logical progression from sample isolation to the final structural assignment. This workflow ensures that high-quality data is collected and interpreted systematically.
Caption: Experimental workflow for the structural elucidation of this compound by NMR spectroscopy.
Key NMR Correlation Analysis
The definitive structure of this compound is pieced together by interpreting the correlations observed in 2D NMR spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between the protons of the two adjacent methylene groups at positions 9 and 10 (H-9/H-10), confirming the dihydro-phenanthrene moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at δ 4.80 (5-CH₂) would show a cross-peak with the carbon signal at δ 68.5 (C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:
-
The methoxy protons (6-OCH₃) to the carbon at C-6 (δ 155.2).
-
The methylene protons at C-5 (δ 4.80) to the aromatic carbons C-4a and C-4b.
-
The aromatic proton H-1 (δ 6.85) to carbons C-2, C-3, and C-10b.
-
This network of long-range correlations allows researchers to connect the different spin systems and definitively assemble the phenanthropyran scaffold.
Caption: Logical relationships between different NMR experiments in structure elucidation.
Protocols
Protocol 1: Sample Preparation
-
Isolation: Isolate this compound from the source material (e.g., methanolic extract of Dendrobium amoenum) using standard chromatographic techniques such as column chromatography and preparative HPLC to obtain a pure sample (>95%).
-
Drying: Ensure the purified sample is completely dry by lyophilization or drying under high vacuum to remove any residual solvents, particularly water and protic solvents.
-
Weighing: Accurately weigh approximately 1-5 mg of the pure this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Gently vortex or sonicate the tube for a few seconds to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), during all experiments.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Data Points: 2048 in F2, 256-512 increments in F1.
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Spectral Width: 12-15 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C).
-
Coupling Constant: Optimized for one-bond ¹J(CH) coupling (~145 Hz).
-
Data Points: 2048 in F2, 256 increments in F1.
-
Number of Scans per Increment: 2-8.
-
-
2D HMBC Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Width: 12-15 ppm in F2 (¹H), 220-240 ppm in F1 (¹³C).
-
Long-Range Coupling Constant: Optimized for long-range ²⁻³J(CH) coupling (typically 8 Hz).
-
Data Points: 2048 in F2, 256-512 increments in F1.
-
Number of Scans per Increment: 8-16.
-
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. The data and protocols outlined in these notes serve as a comprehensive guide for researchers in natural product chemistry and drug discovery, enabling the accurate and efficient characterization of novel molecular entities.
Synthesis of Imbricatin and its Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of Imbricatin, a naturally occurring stilbenoid, and its derivatives. This compound, a substituted 9,10-dihydrophenanthrene, has garnered interest for its potential anti-inflammatory properties. The methodologies outlined below are based on established synthetic strategies for the dihydrophenanthrene core, and the biological context is focused on the inhibitory activity of these compounds on nitric oxide (NO) production.
Application Notes
This compound and its analogues are part of the stilbenoid family, a class of natural products known for a wide range of biological activities. The core structure, a 9,10-dihydrophenanthrene, is a key pharmacophore. The synthetic routes to this scaffold often involve transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. These methods offer the flexibility to introduce various substituents on the aromatic rings, enabling the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.
The primary biological activity highlighted in this document is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Stilbenoids, including compounds structurally related to this compound, have been shown to suppress iNOS expression and subsequent NO production in inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages. The likely mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS gene expression. The protocols provided herein will guide researchers in synthesizing these compounds and evaluating their anti-inflammatory potential.
Quantitative Data Summary
The following table summarizes the inhibitory activity of stilbenoid derivatives on nitric oxide production in LPS-stimulated murine macrophages. While a specific IC₅₀ value for this compound was not found in the reviewed literature, the data for structurally related compounds from Pholidota yunnanensis and other sources provide a benchmark for the expected potency.
| Compound Name/Type | Source Organism/Synthetic | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| Dihydrophenanthrene Derivatives | Pholidota yunnanensis | RAW 264.7 | 4.07 - 7.77 | [1] |
| Stilbene Derivatives | Pholidota yunnanensis | RAW 264.7 | 4.07 - 7.77 | [1] |
| Bibenzyl Derivative | Pholidota yunnanensis | RAW 264.7 | 4.07 - 7.77 | [1] |
| Dehydrodiisoeugenol | Myristica fragrans | RAW 264.7 | 33.6 | [2] |
| Isodihydrocainatidin | Myristica fragrans | RAW 264.7 | 36.0 | [2] |
| Myrisfrageal B | Myristica fragrans | RAW 264.7 | 45.0 | |
| 3'-Methoxylicarin B | Myristica fragrans | RAW 264.7 | 48.7 | |
| Licarin B | Myristica fragrans | RAW 264.7 | 53.6 | |
| MG-132 (Positive Control) | - | RAW 264.7 | 0.10 | |
| L-NIL (Positive Control) | - | RAW 264.7 | 27.1 | |
| Indomethacin (Positive Control) | - | RAW 264.7 | 65.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound Core via Palladium-Catalyzed Intramolecular C-H Arylation
This protocol describes a plausible synthetic route to the methoxy- and hydroxy-substituted 9,10-dihydrophenanthrene core of this compound, adapted from methodologies for synthesizing similar structures. This approach relies on an intramolecular dehydrogenative coupling of two aryl C-H bonds.
Materials:
-
Substituted N-benzyl-N-phenylacetamide precursor
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Copper(II) trifluoroacetate monohydrate (Cu(TFA)₂·H₂O)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add the substituted N-benzyl-N-phenylacetamide precursor (1.0 eq).
-
Add Pd(TFA)₂ (0.15 eq) and Cu(TFA)₂·H₂O (2.2 eq).
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous CF₃CH₂OH.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the 9,10-dihydrophenanthridine intermediate.
-
Subsequent functional group manipulations (e.g., demethylation, hydroxylation) may be necessary to arrive at the final structure of this compound.
Protocol 2: Synthesis of Dihydrophenanthrene via Suzuki Coupling and Aldol Condensation Cascade
This protocol outlines a one-pot synthesis of a phenanthrene derivative which can be subsequently reduced to the dihydrophenanthrene core. This method utilizes a microwave-assisted Suzuki-Miyaura coupling followed by an in-situ aldol condensation.
Materials:
-
Methyl 2-bromophenylacetamide
-
2-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or dioxane/water mixture)
-
Microwave reactor
-
Standard workup and purification reagents
Procedure:
-
In a microwave reaction vessel, combine methyl 2-bromophenylacetamide (1.0 eq), 2-formylphenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the appropriate solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes), which should be optimized for the specific substrates.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenanthrene derivative by column chromatography.
-
The phenanthrene can be reduced to the 9,10-dihydrophenanthrene core of this compound using standard reduction methods (e.g., catalytic hydrogenation).
Protocol 3: Evaluation of Nitric Oxide Inhibition in Macrophages
This protocol describes the in vitro assessment of the inhibitory effect of synthesized compounds on NO production in LPS-stimulated RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO and dilute to final concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NIL).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ values for each compound.
-
A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cell death.
Visualizations
References
- 1. Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors of nitric oxide production from the seeds of Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay of Imbricatin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricatin, a naturally occurring isoflavonoid found in certain plant species, has garnered interest for its potential therapeutic properties. To facilitate further research and development, robust and reliable quantitative assays are essential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Furthermore, given that isoflavonoids often exhibit antioxidant properties, this note includes protocols for assessing the bioactivity of this compound through a cell-based antioxidant assay and a reporter gene assay for the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. A protocol to investigate the potential modulation of the MAPK signaling pathway is also provided.
Introduction
This compound (C₁₆H₁₄O₄, Molar Mass: 270.28 g/mol ) is an isoflavonoid compound that has been identified in various plant species, including those of the Dendrobium genus.[1][2] Isoflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] The quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This application note details validated methods for the precise and accurate quantification of this compound in various matrices and for the assessment of its antioxidant bioactivity.
Quantitative Analysis of this compound
Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.
Table 1: Quantitative Data Summary for this compound Analysis
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~25 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~80 ng/mL | ~2 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Primary Application | Routine quantification in extracts and formulations | Bioanalytical studies (plasma, tissue) |
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol is adapted from established methods for isoflavone analysis.
1. Materials and Reagents:
-
This compound standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid, HPLC grade)
-
Methanol (HPLC grade)
-
Samples containing this compound (e.g., plant extracts, formulations)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to final concentrations ranging from 0.1 to 100 µg/mL.
4. Sample Preparation:
-
Solid Samples (e.g., plant material):
-
Weigh 1 g of powdered sample and extract with 20 mL of methanol in a sonicator for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Liquid Samples (e.g., formulations):
-
Dilute the sample with methanol to an expected concentration within the calibration range.
-
Filter through a 0.22 µm syringe filter.
-
5. HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (see Table 2)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Figure 1: HPLC-UV workflow for this compound quantification.
Experimental Protocol: LC-MS/MS Quantification of this compound
This high-sensitivity method is ideal for bioanalytical applications and is based on established protocols for isoflavonoid analysis.
1. Materials and Reagents:
-
This compound standard (purity >98%)
-
Internal Standard (IS), e.g., Daidzein-d4 or Genistein-d4
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
2. Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Analytical balance
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Calibration Standards: Prepare a series of calibration standards in the appropriate biological matrix by spiking with this compound and a fixed concentration of the internal standard.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
5. LC-MS/MS Conditions:
-
Column: C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution (see Table 3)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard (see Table 4).
Table 3: LC-MS/MS Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 5 | 95 |
| 7 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10 | 95 | 5 |
Table 4: MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 271.1 | 137.1 |
| Daidzein-d4 (IS) | 259.1 | 136.1 |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Biological Activity Assessment
Based on the known activities of isoflavonoids and compounds from Dendrobium species, the antioxidant potential of this compound is a key area of investigation.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) formation.
1. Materials and Reagents:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
This compound
-
Phosphate-buffered saline (PBS)
2. Equipment:
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
Cell culture incubator
3. Assay Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and treat the cells with various concentrations of this compound and Quercetin (in medium) for 1 hour.
-
Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader (37 °C).
-
Measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA unit for each concentration of this compound using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).
-
Express the results as micromoles of quercetin equivalents per 100 micromoles of this compound.
Experimental Protocol: Nrf2/ARE Reporter Gene Assay
This assay determines if this compound can activate the Nrf2 antioxidant response element (ARE) signaling pathway.
1. Materials and Reagents:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium
-
This compound
-
Sulforaphane (positive control)
-
Luciferase assay reagent
2. Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Cell culture incubator
3. Assay Procedure:
-
Seed HepG2-ARE-Luc cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and sulforaphane for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure total protein concentration in each well to normalize the luciferase activity.
4. Data Analysis:
-
Normalize the luciferase activity to the protein concentration for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Figure 2: Nrf2/ARE signaling pathway activation.
Experimental Protocol: Western Blot for MAPK Signaling
This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.
1. Materials and Reagents:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell culture medium
-
This compound
-
PMA or EGF (positive control for MAPK activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Equipment:
-
SDS-PAGE and Western blotting apparatus
-
Imaging system for chemiluminescence detection
3. Assay Procedure:
-
Culture cells to 80-90% confluency and treat with various concentrations of this compound for the desired time. Include positive and vehicle controls.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to ensure equal loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Express the results as fold change relative to the vehicle control.
Conclusion
The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound and the assessment of its antioxidant bioactivity. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity for bioanalytical applications. The cell-based assays provide valuable insights into the potential mechanisms of action of this compound, particularly its role as an antioxidant and its potential to modulate key cellular signaling pathways. These methods will be instrumental for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aginganddisease.org [aginganddisease.org]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Mechanism of Actions of Dendrobium officinale: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Experimental Models for Studying the Effects of Imbricatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin, a phenolic compound isolated from orchids of the Dendrobium genus, has emerged as a molecule of interest for its potential therapeutic properties. While comprehensive in vivo studies on this compound are limited in publicly available literature, this document provides a detailed guide to potential in vivo experimental models for investigating its effects. The protocols and models described herein are based on established methodologies for evaluating the in vivo activities of natural products with potential anti-cancer and anti-inflammatory properties, including other compounds isolated from Dendrobium species.
These application notes are intended to serve as a foundational resource for researchers initiating in vivo studies to explore the pharmacological profile of this compound. The provided protocols for cancer and inflammation models are adaptable and can be tailored to specific research questions.
Proposed In Vivo Experimental Models
Given the potential anti-cancer and anti-inflammatory activities of phenolic compounds, two primary in vivo models are proposed for the initial investigation of this compound's efficacy: a human tumor xenograft model to assess anti-cancer properties and a carrageenan-induced paw edema model to evaluate anti-inflammatory effects.
Human Tumor Xenograft Model for Anti-Cancer Activity
This model is a widely used preclinical tool to evaluate the efficacy of potential anti-cancer agents on human tumors growing in immunodeficient mice.[1][2][3][4][5] Based on studies of other Dendrobium-derived compounds like moscatilin, which was tested on a human breast cancer model, a similar approach is proposed for this compound.
Data Presentation: Quantitative Assessment of Anti-Tumor Efficacy
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Tumor Volume (mm³) | ||||
| Day 0 (baseline) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 7 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 21 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Weight (mg) at Endpoint | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Body Weight (g) | ||||
| Day 0 (baseline) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 21 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tumor Growth Inhibition (%) | N/A | Calculated | Calculated | Calculated |
Experimental Protocol: Human Breast Cancer Xenograft Model
-
Cell Culture:
-
Culture human breast cancer cells (e.g., MDA-MB-231 or MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
-
Animal Husbandry and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice (nu/nu) or other suitable immunodeficient strains (e.g., NOD/SCID).
-
Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and corn oil) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule. The vehicle control group should receive the vehicle alone.
-
A standard-of-care chemotherapeutic agent for breast cancer can be used as a positive control.
-
Record body weights of the mice twice a week as a measure of toxicity.
-
-
Endpoint and Sample Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Experimental Workflow for Xenograft Model
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This is a classical and widely used model to screen for acute anti-inflammatory activity of novel compounds.
Data Presentation: Quantitative Assessment of Anti-Inflammatory Efficacy
| Time After Carrageenan Injection (hours) | Vehicle Control (Paw Volume, mL) | This compound (Dose 1) (Paw Volume, mL) | This compound (Dose 2) (Paw Volume, mL) | Positive Control (Paw Volume, mL) | % Inhibition of Edema (this compound Dose 1) | % Inhibition of Edema (this compound Dose 2) |
| 0 (baseline) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | N/A | N/A |
| 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |
| 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |
| 3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |
| 4 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |
| 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Calculated | Calculated |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Husbandry:
-
Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment Administration:
-
Randomize the animals into different groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound (dissolved in a suitable vehicle) or the vehicle orally or intraperitoneally.
-
Administer a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) to the positive control group.
-
-
Induction of Inflammation and Measurement of Edema:
-
One hour after treatment administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treatment group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Experimental Workflow for Paw Edema Model
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other phenolic compounds with anti-cancer and anti-inflammatory activities, the following signaling pathways are proposed as potential targets of this compound that could be investigated using tissue samples from the in vivo experiments.
1. NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of inflammation. Many natural phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.
2. PI3K/Akt/mTOR Signaling Pathway in Cancer
This pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer.
Conclusion
The absence of specific in vivo data for this compound necessitates a rational and evidence-based approach to designing initial experimental studies. The proposed human tumor xenograft and carrageenan-induced paw edema models provide robust and well-characterized systems to investigate the potential anti-cancer and anti-inflammatory effects of this compound. Subsequent analysis of key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, in tissues from these models will be crucial in elucidating its mechanism of action. These detailed protocols and conceptual frameworks are designed to empower researchers to effectively advance the in vivo characterization of this compound and evaluate its therapeutic potential.
References
- 1. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Purification of Imbricatin from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin is a naturally occurring stilbenoid found in various plant species, notably within the Orchidaceae family, including Dendrobium and Pholidota species. Stilbenoids, a class of phenolic compounds, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Preliminary studies have indicated that this compound and its derivatives may exert their effects through the modulation of key cellular signaling pathways.
These application notes provide a comprehensive overview of the techniques for extracting and purifying this compound from crude plant extracts. Detailed protocols for extraction, fractionation, and chromatographic separation are presented to guide researchers in obtaining this compound of high purity for further biological and pharmacological investigations.
Data Presentation: Purification Parameters
The following table summarizes typical parameters and expected outcomes for the purification of this compound and related stilbenoids from crude plant extracts. The data is compiled from methodologies reported for the isolation of similar compounds from Dendrobium and Pholidota species. Actual yields and purities will vary depending on the starting plant material, extraction efficiency, and the specific chromatographic conditions employed.
| Purification Step | Stationary Phase | Mobile Phase / Eluent | Compound Class Eluted | Typical Yield Range (%) | Purity Achieved (%) |
| Initial Fractionation (Liquid-Liquid Extraction) | N/A | Hexane, Ethyl Acetate, Butanol | Separation based on polarity | N/A | N/A |
| Column Chromatography (CC) | Silica Gel | Gradient of Hexane-Ethyl Acetate or Chloroform-Methanol | Stilbenoids (including this compound) | 0.1 - 2.0 (of crude extract) | 60 - 80 |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Reversed-Phase | Gradient of Acetonitrile-Water or Methanol-Water | This compound | 10 - 50 (of CC fraction) | > 95 |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Plant Material
This protocol describes a general method for obtaining a crude extract enriched with this compound and other stilbenoids from dried and powdered plant material (e.g., stems of Dendrobium species or whole plant of Pholidota yunnanensis).
Materials:
-
Dried and powdered plant material
-
Methanol (analytical grade)
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place 500 g of the powdered plant material into a large thimble and extract with 2 L of methanol in a Soxhlet apparatus for 24-48 hours.
-
Maceration: Alternatively, soak 500 g of the powdered plant material in 2 L of methanol in a sealed container at room temperature for 3-5 days with occasional agitation.
-
-
Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Drying: Dry the crude extract completely under a vacuum to yield a solid or semi-solid residue.
Protocol 2: Fractionation of Crude Extract by Solvent Partitioning
This protocol separates the crude extract into fractions of varying polarity, which helps in simplifying the subsequent chromatographic purification.
Materials:
-
Crude methanol extract from Protocol 1
-
Distilled water
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Separatory funnel (2 L)
Procedure:
-
Suspension: Suspend the dried crude extract (e.g., 10 g) in 500 mL of distilled water.
-
Hexane Partitioning: Transfer the aqueous suspension to a separatory funnel and extract three times with 500 mL of hexane. Combine the hexane layers and concentrate to obtain the hexane fraction.
-
Ethyl Acetate Partitioning: Extract the remaining aqueous layer three times with 500 mL of ethyl acetate. Combine the ethyl acetate layers and concentrate to yield the ethyl acetate fraction, which is expected to be enriched with stilbenoids like this compound.
-
Butanol Partitioning: Extract the remaining aqueous layer three times with 500 mL of n-butanol. Combine the butanol layers and concentrate to get the butanol fraction.
-
Aqueous Fraction: The remaining water layer constitutes the aqueous fraction.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes the separation of the ethyl acetate fraction to isolate a fraction containing this compound.
Materials:
-
Ethyl acetate fraction from Protocol 2
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
Concentration: Concentrate the pooled fractions to obtain a semi-purified this compound fraction.
Protocol 4: Final Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound fraction from Protocol 3
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
Procedure:
-
Sample Preparation: Dissolve the semi-purified this compound fraction in the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% acetonitrile over 40 minutes).
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm and 320 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Visualization of Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for this compound Purification
Application Notes and Protocols for the Identification of Imbricatin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin is a naturally occurring stilbenoid found in various plant species, including those from the Dendrobium and Pholidota genera.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory effects demonstrated by the inhibition of nitric oxide (NO) production in activated macrophages.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and indispensable tool for the unambiguous identification and characterization of this compound in complex biological matrices.[3][4] This document provides detailed application notes and experimental protocols for the successful identification of this compound using mass spectrometry.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | |
| Molecular Weight | 270.28 g/mol | |
| Exact Mass | 270.08920892 Da | |
| CAS Number | 84504-71-2 |
Mass Spectrometry Data for this compound Identification
High-resolution mass spectrometry provides the accuracy required for the confident identification of this compound. The table below summarizes key experimental mass spectrometry data for the protonated molecule [M+H]⁺.
| Parameter | Value | Source |
| Precursor Ion | [M+H]⁺ | |
| Precursor m/z | 271.085 | |
| Instrument Type | qTof | |
| Ionization Mode | Positive |
Fragmentation Pattern of this compound
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint. The fragmentation of the this compound precursor ion ([M+H]⁺ at m/z 271.085) yields several key fragment ions.
| Fragment m/z | Relative Intensity (%) |
| 239.049988 | 100 |
| 239.059814 | 97.22 |
| 239.040146 | 53.89 |
| 239.069641 | 49.75 |
| 240.063477 | 24.71 |
| Data sourced from PubChem CID 14237636. |
Experimental Workflow for this compound Identification
The following diagram illustrates a typical workflow for the extraction and identification of this compound from a biological matrix using LC-MS/MS.
Caption: Workflow for this compound Identification.
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a plant matrix.
Materials:
-
Dried and powdered plant material
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper (0.22 µm)
-
Vials for sample storage
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Suspend the powder in 100 mL of ethyl acetate.
-
Macerate the suspension for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the methanolic solution through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the development of an LC-MS/MS method for the detection and identification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer capable of MS/MS, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 800 L/hr
-
MS1 Scan Range: m/z 100-1000
-
MS/MS Acquisition: Data-dependent acquisition (DDA)
-
Precursor Ion for Fragmentation: m/z 271.085
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.
Potential Signaling Pathway Involvement of this compound
This compound has been shown to inhibit the production of nitric oxide (NO). NO is a key signaling molecule in inflammatory processes, and its production is often upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) through the activation of pathways like the NF-κB pathway, which in turn induces the expression of inducible nitric oxide synthase (iNOS). The diagram below illustrates a simplified inflammatory signaling pathway and a hypothetical point of intervention for this compound.
Caption: Potential Anti-inflammatory Action of this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the identification of this compound using mass spectrometry. The combination of high-resolution mass measurement of the precursor ion and the characteristic fragmentation pattern obtained through MS/MS analysis allows for the confident and unambiguous identification of this bioactive natural product. These methods are crucial for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.
References
- 1. This compound | C16H14O4 | CID 14237636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:84504-71-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. LC-MS/MS as a tool for identification of bioactive compounds in marine sponge Spongosorites halichondriodes (Dendy 1905) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Imbricatin Production in Dendrobium spp. In Vitro Using Chitosan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricatin, a bibenzyl derivative found in Dendrobium orchids, has garnered interest for its potential pharmacological activities. However, its low natural abundance presents a significant challenge for research and development. In vitro plant cell and tissue culture offers a promising alternative for the sustainable production of this valuable secondary metabolite. Elicitation, the process of inducing or enhancing biosynthesis of secondary metabolites by adding small amounts of elicitors to the culture medium, is a key strategy to improve yields. Chitosan, a natural biopolymer derived from chitin, has been widely recognized as an effective biotic elicitor in various plant species. These application notes provide a comprehensive overview and detailed protocols for utilizing chitosan to enhance the production of this compound and related bibenzyl compounds in Dendrobium spp. cell cultures.
Data Presentation: Elicitation Effects of Chitosan on Bibenzyl and Phenolic Compounds
The following tables summarize the quantitative effects of chitosan elicitation on the production of bibenzyls and total phenolic compounds in Dendrobium and other plant species. While direct data for this compound is limited, these findings for structurally related compounds strongly suggest the potential of chitosan to enhance this compound yields.
Table 1: Effect of Chitosan Concentration on Secondary Metabolite Production in Dendrobium spp.
| Dendrobium Species | Explant Type | Chitosan Concentration (mg/L) | Target Compound | Fold Increase/Yield | Reference |
| D. fimbriatum | Shoot Cultures | 100 | Total Phenolic Content | 1.43-fold increase (to 21.07 ± 1.01 mg GAE/g DW) | [1] |
| D. ovatum | Callus-derived plantlets | 50 | Moscatilin (a bibenzyl) | ~5-fold increase (up to 6 µg/g DW) | [2] |
| Dendrobium 'White Pancy Lip' | Seedlings | 20 | New Shoots | Highest number observed | [3] |
Table 2: General Effects of Chitosan Elicitation on Phenolic/Stilbenoid Production in Plant Cell Cultures
| Plant Species | Culture Type | Chitosan Concentration (mg/L) | Target Compound | Fold Increase | Reference |
| Vitis vinifera | Cell Suspension | - | Stilbenes (Resveratrol, Piceid) | 1.6 to 3.8-fold increase | [4] |
| Silybum marianum | Cell Suspension | 5.0 | Silymarin | - | [1] |
| Morinda citrifolia | Adventitious Root Culture | 200 | Phenolics and Flavonoids | - |
Experimental Protocols
Protocol 1: Establishment of Dendrobium spp. Callus or Suspension Cultures
This protocol describes the initiation of aseptic cultures from Dendrobium explants, a prerequisite for elicitation studies.
1. Materials:
-
Healthy, young explants from Dendrobium spp. (e.g., leaves, stems, or protocorm-like bodies)
-
70% (v/v) ethanol
-
5% (v/v) sodium hypochlorite solution with a few drops of Tween-20
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium
-
Plant growth regulators (e.g., 1.0 mg/L α-naphthalene acetic acid (NAA) and 0.5 mg/L 6-benzylaminopurine (BAP))
-
Sucrose (30 g/L)
-
Phytagel or agar (2.5 g/L)
-
Sterile petri dishes, scalpels, and forceps
-
Laminar flow hood
-
Incubator/growth chamber (25 ± 2°C, 16/8 h light/dark photoperiod)
2. Procedure:
-
Wash the explants thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 5% sodium hypochlorite solution.
-
Rinse the explants 3-4 times with sterile distilled water to remove any traces of sterilizing agents.
-
Cut the sterilized explants into small sections (e.g., 1 cm²) and place them on semi-solid MS medium supplemented with plant growth regulators, sucrose, and a gelling agent.
-
Seal the petri dishes and incubate at 25 ± 2°C under a 16/8 h light/dark photoperiod.
-
Subculture the developing calli every 3-4 weeks onto fresh medium.
-
For suspension cultures, transfer friable callus to liquid MS medium with the same composition but without the gelling agent and maintain on an orbital shaker at 110-120 rpm.
Protocol 2: Preparation and Application of Chitosan Elicitor
This protocol details the preparation of a chitosan stock solution and its application to the established cultures.
1. Materials:
-
Low molecular weight chitosan
-
1% (v/v) Acetic acid
-
1 M NaOH
-
Sterile distilled water
-
Magnetic stirrer
-
pH meter
-
Autoclave or sterile filter (0.22 µm)
2. Procedure:
-
Prepare a 1% (v/v) acetic acid solution in distilled water.
-
Slowly dissolve the desired amount of chitosan (e.g., 1 g in 100 mL for a 10 g/L stock solution) in the acetic acid solution with constant stirring until fully dissolved. This may take several hours.
-
Adjust the pH of the chitosan solution to 5.6-5.8 using 1 M NaOH.
-
Sterilize the chitosan solution by autoclaving at 121°C for 15 minutes or by passing it through a 0.22 µm sterile filter.
-
From the sterile stock solution, add the appropriate volume to the autoclaved culture medium (after it has cooled to around 40-50°C) to achieve the desired final concentrations (e.g., 50, 100, 150 mg/L).
-
For suspension cultures, the chitosan solution can be added directly to the liquid culture at the desired time point in the growth phase (e.g., late exponential phase).
Protocol 3: Extraction and Quantification of this compound and Other Bibenzyls
This protocol provides a general method for extracting and quantifying bibenzyl compounds, which should be optimized for this compound.
1. Materials:
-
Fresh or lyophilized cell material
-
Methanol or ethanol
-
Dichloromethane or ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or DAD detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
This compound standard (if available) or other related bibenzyl standards
-
Syringe filters (0.22 µm)
2. Extraction Procedure:
-
Harvest the cells by filtration (for suspension cultures) or by scraping from the semi-solid medium.
-
Lyophilize (freeze-dry) the cells to determine the dry weight.
-
Grind the dried cells into a fine powder.
-
Extract the powdered material with methanol or ethanol (e.g., 1 g of dry weight in 20 mL of solvent) using sonication or maceration for a specified period (e.g., 24-48 hours) at room temperature.
-
Filter the extract and repeat the extraction process on the residue 2-3 times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For further purification, a liquid-liquid partitioning of the aqueous suspension of the crude extract can be performed using a non-polar solvent like dichloromethane or ethyl acetate.
-
Dry the organic phase and re-dissolve the final extract in a known volume of methanol for HPLC analysis.
3. HPLC Quantification:
-
Filter the dissolved extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B, followed by re-equilibration.
-
Set the detector to scan a range of wavelengths (e.g., 200-400 nm) and monitor at the maximum absorbance for bibenzyls (around 220 nm and 280 nm).
-
Prepare a calibration curve using a standard of this compound or a related bibenzyl compound at several known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Signaling Pathway
Caption: Chitosan-induced signaling for this compound production.
Experimental Workflow
Caption: Workflow for chitosan elicitation of this compound.
Logical Relationship Diagram
Caption: Chitosan's role in boosting this compound synthesis.
References
- 1. Chitosan Elicitation Impacts Flavonolignan Biosynthesis in Silybum marianum (L.) Gaertn Cell Suspension and Enhances Antioxidant and Anti-Inflammatory Activities of Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan treatment elicited defence mechanisms, pentacyclic triterpenoids and stilbene accumulation in grape (Vitis vinifera L.) bunches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for Imbricatin and Other Poorly Soluble Compounds in In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Imbricatin and other poorly soluble compounds in in vitro experiments.
Troubleshooting Guide
Issue 1: Precipitate Formation When Preparing Stock Solutions
Question: I am trying to dissolve this compound powder in a solvent, but it is not fully dissolving or is forming a precipitate. What should I do?
Answer:
The inability to fully dissolve a compound to create a concentrated stock solution is a common challenge with poorly soluble molecules like this compound. Here are several steps you can take to troubleshoot this issue:
1. Solvent Selection and Optimization:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a wide range of hydrophobic compounds for in vitro studies.[1][2] If you are not already using DMSO, it should be your first choice.
-
Solvent Purity: Ensure you are using high-purity, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Alternative Organic Solvents: If DMSO is not effective or is incompatible with your assay, other organic solvents can be tested. However, their compatibility with your specific cell line and assay must be verified. Common alternatives include ethanol and methanol, though many compounds exhibit lower solubility in these compared to DMSO.
2. Physical Dissolution Aids:
-
Vortexing: After adding the solvent, vortex the solution vigorously for 1-2 minutes to mechanically aid dissolution.
-
Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes. The ultrasonic waves can help break up compound aggregates.
-
Gentle Heating: Gently warming the solution to 37°C can increase the solubility of some compounds.[2] However, be cautious as heat can degrade thermally sensitive molecules. Always check the compound's stability information before applying heat.
3. Stepwise Dissolution:
-
Instead of adding the full volume of solvent at once, start with a smaller volume to create a slurry.[3] Ensure the powder is fully wetted, then gradually add the remaining solvent while continuously mixing.
Experimental Protocol: Preparing a Concentrated Stock Solution of a Poorly Soluble Compound
-
Preparation: Bring the vial of the powdered compound (e.g., this compound) and the high-purity solvent (e.g., DMSO) to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small volume of the solvent to the powder to create a paste or slurry.
-
Dissolution: Add the remaining solvent to reach the target concentration.
-
Mechanical Agitation: Vortex the tube vigorously for 2-3 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Warming (optional and with caution): If solids persist, incubate the tube in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
Issue 2: Precipitation Upon Dilution in Aqueous Culture Medium
Question: My this compound stock solution in DMSO is clear, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?
Answer:
This is a very common problem known as "crashing out," where the compound is no longer soluble as the solvent environment changes from organic (DMSO) to aqueous (culture medium). The final concentration of the organic solvent is critical.
1. Minimize Final DMSO Concentration:
-
The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and to minimize precipitation.[4] For some sensitive cell lines, even lower concentrations (<0.1%) may be necessary.
2. Stepwise Dilution:
-
Avoid adding the concentrated DMSO stock directly into the full volume of the medium. Instead, perform serial dilutions. A common method is to first dilute the stock solution into a smaller volume of medium and then add this intermediate dilution to the final culture volume.
3. Use of Co-solvents or Solubilizing Agents:
-
For particularly challenging compounds, the use of a co-solvent in the final culture medium can help maintain solubility. However, the biological effects of these agents must be carefully controlled for. Common co-solvents include:
-
Polyethylene glycol (PEG)
-
Tween® 80
-
Cyclodextrins
-
Experimental Protocol: Diluting a DMSO Stock Solution into Aqueous Medium
-
Calculate Dilutions: Determine the volumes needed to achieve your desired final concentration of the compound while keeping the final DMSO concentration below 0.5%.
-
Prepare Intermediate Dilution: In a sterile tube, add the required volume of your concentrated stock solution to a small volume of pre-warmed cell culture medium. Pipette up and down gently to mix.
-
Final Dilution: Immediately add the intermediate dilution to your final volume of cell culture medium in your well-plate or flask. Mix gently by swirling or pipetting.
-
Visual Inspection: Visually inspect the medium under a microscope for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any other co-solvents) in the culture medium without the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on general practices for poorly soluble research compounds, high-purity, anhydrous DMSO is the recommended starting solvent.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid significant cytotoxicity and to minimize the risk of your compound precipitating, the final concentration of DMSO should be kept below 0.5%. It is crucial to determine the tolerance of your specific cell line to DMSO by running a dose-response experiment with the vehicle alone.
Q3: Can I use solvents other than DMSO for my in vitro studies?
A3: Yes, other solvents like ethanol or methanol can be used, but they are generally less effective at dissolving highly hydrophobic compounds. If you use an alternative solvent, you must validate its compatibility with your cell line and assay, and always include a corresponding vehicle control.
Q4: My compound seems to come out of solution over time in the incubator. How can I address this?
A4: This can happen with compounds that have borderline solubility in the final assay medium. Consider the following:
-
Reduce the final concentration of the compound.
-
Decrease the incubation time if your experimental design allows.
-
Incorporate a low percentage of a solubilizing agent like a serum or a biocompatible surfactant in your medium. Always test the effect of the agent alone on your cells.
Q5: How should I store my this compound stock solution?
A5: In the absence of specific stability data for this compound, a general guideline is to store stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Quantitative Solubility Data (Generalized)
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
| Ethanol | ~1-2 mg/mL | Sparingly soluble. |
| Methanol | ~1 mg/mL | Sparingly soluble. |
| DMSO | ≥ 20 mg/mL | Highly soluble. Recommended for stock solutions. |
Signaling Pathways Potentially Modulated by Bioactive Compounds
While the specific signaling pathways modulated by this compound are not yet well-documented, many natural products with similar structural motifs are known to influence key cellular signaling cascades involved in cell proliferation, survival, and inflammation. Below are diagrams of major pathways that are often investigated.
Note: The following diagrams represent generalized signaling pathways. The specific points of interaction for this compound within these pathways have not been determined.
Experimental Workflow Visualization
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing HPLC Parameters for Imbricatin Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the separation of Imbricatin, a flavonoid, using High-Performance Liquid Chromatography (HPLC). The following sections offer solutions to common challenges, detailed experimental protocols, and optimized starting parameters to streamline your analytical workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound and other flavonoids.
Peak Quality Issues
Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for flavonoids like this compound is often caused by secondary interactions between the hydroxyl groups on the flavonoid structure and active sites on the stationary phase, such as free silanol groups on silica-based columns.[1]
-
Troubleshooting Steps:
-
Mobile Phase Acidification: Add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to your aqueous mobile phase.[1][2][3] This suppresses the ionization of silanol groups, minimizing unwanted interactions.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or diluting your sample.[1]
-
Column Health: Ensure your column is not contaminated or degraded. Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.
-
Q2: The peaks for this compound are broad, resulting in poor resolution. What adjustments can I make?
A2: Broad peaks can stem from several factors, including issues with the mobile phase, column temperature, or flow rate.
-
Troubleshooting Steps:
-
Optimize Gradient Slope: A steep gradient can cause peaks to broaden. Try using a shallower gradient, which allows more time for the analyte to interact with the stationary phase, resulting in sharper peaks.
-
Increase Column Temperature: Raising the column temperature (e.g., to 30°C or 40°C) can decrease the viscosity of the mobile phase and improve mass transfer, leading to narrower peaks.
-
Lower Flow Rate: Reducing the flow rate can enhance separation efficiency and improve peak shape, though it will increase the overall run time.
-
Check for Dead Volume: Excessive tubing length or loose fittings can increase extra-column volume, contributing to band broadening. Ensure all connections are secure and tubing is as short as possible.
-
Q3: I'm observing peak fronting in my chromatogram. What is the cause and solution?
A3: Peak fronting is typically caused by injecting the sample in a solvent that is significantly stronger than the initial mobile phase or by column overload.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the volume of that solvent as low as possible.
-
Reduce Injection Volume: As with peak tailing, injecting a smaller sample volume can prevent column overload and correct peak fronting.
-
Resolution and Retention Time Issues
Q4: I am having difficulty separating this compound from other structurally similar flavonoids (isomers). How can I improve the resolution?
A4: Separating flavonoid isomers is a common challenge due to their similar chemical properties. Optimizing the mobile phase, column temperature, and stationary phase is key.
-
Troubleshooting Steps:
-
Mobile Phase Composition: The organic modifier plays a critical role. Acetonitrile often provides better selectivity for flavonoids compared to methanol. Fine-tuning the gradient program with a shallower slope around the elution time of the target peaks is crucial.
-
Column Temperature: Systematically evaluate different column temperatures (e.g., in increments from 25°C to 40°C). Temperature can alter selectivity and improve the separation of closely eluting compounds.
-
Stationary Phase Selection: A standard C18 column is a good starting point. However, if resolution is still poor, consider a column with a different stationary phase chemistry or a smaller particle size (e.g., 3 µm instead of 5 µm) to increase efficiency.
-
Q5: The retention time for this compound is fluctuating between runs. What could be causing this instability?
A5: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or HPLC pump.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent preparation or evaporation of the organic component in a pre-mixed mobile phase can lead to shifts in retention.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.
-
Check Pump Performance: Leaks, worn seals, or issues with check valves in the pump can lead to an inconsistent flow rate, directly impacting retention times. Regular pump maintenance is essential.
-
Quantitative Data: HPLC Starting Parameters
The tables below provide recommended starting parameters for the separation of this compound and other flavonoids. These should be used as a baseline for method development and optimization.
Table 1: Column and Mobile Phase Recommendations
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-Phase C18 (e.g., 150 or 250 mm x 4.6 mm, 5 µm) | C18 is the most common and effective stationary phase for retaining and separating moderately non-polar compounds like flavonoids. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in HPLC-grade Water | Acidification of the aqueous phase suppresses silanol interactions, leading to improved peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity and lower viscosity for flavonoid separation. |
| Sample Solvent | Initial Mobile Phase Composition or Methanol | Dissolving the sample in the initial mobile phase prevents peak distortion. Methanol is a common solvent for flavonoid extraction. |
Table 2: Typical Gradient Elution Profile and Conditions
| Parameter | Value | Purpose |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for 4.6 mm ID columns that balances analysis time and efficiency. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce run time by lowering mobile phase viscosity. |
| Detection Wavelength | 280 nm and 360 nm (using DAD) | Flavonoids typically have two major absorption maxima. Monitoring multiple wavelengths ensures detection of different flavonoid classes. |
| Injection Volume | 5 - 20 µL | A typical range to avoid column overload while ensuring adequate signal. |
| Example Gradient | 0-5 min: 10% B; 5-40 min: 10-70% B; 40-45 min: 70-10% B; 45-50 min: 10% B | This generic gradient allows for the elution of a wide range of flavonoids and can be optimized (e.g., by creating a shallower slope) once the approximate retention time of this compound is known. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Separation
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or extract in methanol to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile) to a working concentration (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode-Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at 280 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start with a broad linear gradient from 5% to 95% B over 30-40 minutes. This will help determine the approximate elution time of this compound.
-
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, design a shallower gradient around the elution point of this compound to improve resolution from nearby impurities. For example, if the peak elutes at 40% B, a new gradient could be 30% to 50% B over 20 minutes.
-
Temperature Optimization: Perform runs at different temperatures (e.g., 30°C, 40°C, 50°C) to observe the effect on peak shape and selectivity.
-
Flow Rate Optimization: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to improve the separation of closely eluting peaks.
-
-
System Suitability:
-
Once the method is optimized, perform at least five replicate injections of the this compound standard.
-
Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor. The RSD should typically be less than 2% for a robust method.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes for method development and troubleshooting.
Caption: General experimental workflow for HPLC method development.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
Preventing degradation of Imbricatin during extraction
Technical Support Center: Imbricatin Extraction
Welcome to the technical support center for this compound extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols and prevent the degradation of this compound.
Disclaimer: "this compound" is treated as a representative compound for the purpose of this guide, as specific public-domain data for a compound with this name is limited. The following information is based on general principles of natural product extraction and the chemistry of analogous sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a bioactive compound with significant potential in drug development. Structurally, it possesses functional groups that are susceptible to degradation under common extraction conditions. Degradation not only reduces the final yield but can also lead to the formation of impurities that may interfere with downstream applications and biological assays.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The primary factors contributing to this compound degradation are:
-
pH: this compound is known to be unstable in both highly acidic and alkaline conditions.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: Endogenous enzymes present in the source material can degrade this compound upon cell lysis.
-
Oxidation: Exposure to air and light can lead to oxidative degradation of this compound.
Q3: What is the optimal pH range for this compound stability?
Based on stability studies, this compound is most stable in a slightly acidic to neutral pH range, ideally between pH 5.0 and 7.0.[1]
Q4: Are there any specific solvents that should be avoided during the extraction of this compound?
While solvent selection is highly dependent on the source material, it is advisable to avoid highly acidic or basic solvent systems. Additionally, prolonged exposure to certain reactive solvents should be minimized.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Degradation due to improper pH | Ensure the extraction buffer is maintained within the optimal pH range of 5.0-7.0.[1] |
| Thermal degradation | Perform the extraction at reduced temperatures (e.g., 4°C) and use a rotary evaporator at low temperatures for solvent removal. |
| Incomplete extraction | Increase the extraction time or use a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled temperature conditions. |
| Enzymatic degradation | Immediately after harvesting, flash-freeze the source material in liquid nitrogen to deactivate enzymes.[3] Alternatively, consider lyophilization (freeze-drying) of the material prior to extraction. |
Issue 2: Presence of Degradation Products in the Final Extract
| Possible Cause | Recommended Solution |
| Oxidation | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. |
| Acid/Base Hydrolysis | Neutralize the extraction mixture to the optimal pH range as quickly as possible. |
| Photodegradation | Protect the sample from light by using amber-colored glassware or by covering the extraction vessel with aluminum foil. |
Quantitative Data Summary
Table 1: Stability of this compound at Different pH and Temperatures (Incubation time: 4 hours)
| pH | Temperature (°C) | This compound Remaining (%) |
| 3.0 | 25 | 75 |
| 3.0 | 50 | 45 |
| 5.0 | 25 | 98 |
| 5.0 | 50 | 85 |
| 7.0 | 25 | 95 |
| 7.0 | 50 | 80 |
| 9.0 | 25 | 60 |
| 9.0 | 50 | 30 |
Table 2: Comparison of this compound Extraction Yields with Different Methods
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (min) | This compound Yield (mg/g) |
| Maceration | 80% Ethanol | 25 | 1440 | 5.2 |
| Sonication | 80% Ethanol | 30 | 60 | 7.8 |
| Supercritical CO2 | CO2 + 5% Ethanol | 40 | 120 | 9.5 |
Experimental Protocols
Protocol: Optimized Ultrasound-Assisted Extraction of this compound
-
Sample Preparation:
-
Harvest fresh source material and immediately flash-freeze in liquid nitrogen.
-
Lyophilize the frozen material for 48 hours to remove water content.
-
Grind the lyophilized material into a fine powder (particle size < 0.5 mm).
-
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a 250 mL amber glass flask.
-
Add 100 mL of pre-chilled (4°C) 80% ethanol containing 0.1% (w/v) ascorbic acid.
-
Adjust the pH of the slurry to 6.0 using a dilute solution of citric acid.
-
Place the flask in an ultrasonic bath with temperature control set to 25°C.
-
Sonicate for 45 minutes.
-
-
Isolation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the solid residue with another 50 mL of the extraction solvent and repeat the centrifugation.
-
Pool the supernatants.
-
-
Solvent Removal and Purification:
-
Concentrate the pooled supernatant using a rotary evaporator with the water bath temperature maintained at 35°C.
-
Proceed with further purification steps (e.g., column chromatography) as required.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
Technical Support Center: Troubleshooting Low Bioactivity of Imbruvica® (Imbricatin) in Cell Cultures
Welcome to the technical support center for researchers utilizing Imbricatin in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges related to low bioactivity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with this compound in our cell-based assays. What are the common causes?
A1: Low bioactivity of a compound like this compound in in vitro settings can stem from several factors. The most common issues are related to the compound's physicochemical properties, which can affect its availability to the target cells. These include:
-
Poor Solubility: this compound, as a phenolic compound, may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.
-
Low Stability: The compound may degrade in the cell culture medium at 37°C over the course of your experiment.[1]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
Q2: How can I determine if solubility is the issue with my this compound experiments?
A2: A simple visual inspection of your culture wells under a microscope after adding this compound can be informative. Look for signs of precipitation, which may appear as small crystals or an amorphous film. For a more quantitative assessment, you can perform a solubility assay.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: It is crucial to use a solvent that ensures complete dissolution of this compound. While specific recommendations for this compound are not widely published, for many phenolic compounds, Dimethyl Sulfoxide (DMSO) is a common choice. However, it is critical to ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your specific cell line, typically less than 0.5%.[1] Always include a solvent-only control in your experiments to account for any solvent-induced effects.[1]
Q4: Can the cell culture conditions themselves affect the bioactivity of this compound?
A4: Absolutely. Cell health, confluency, and passage number can all influence how cells respond to a compound.[1] Inconsistent results can arise from variability in these parameters. It is essential to standardize your cell culture procedures to ensure reproducibility.[1]
Troubleshooting Guides
Issue 1: Suspected Low Solubility of this compound
If you suspect poor solubility is limiting the bioactivity of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing low this compound bioactivity due to suspected solubility problems.
Experimental Protocols:
-
Protocol 1: Enhancing Solubility with a Co-Solvent
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of a biocompatible co-solvent, such as Pluronic F-68, in cell culture medium.
-
On the day of the experiment, prepare the final working concentrations of this compound by first diluting the this compound stock in the co-solvent solution, and then further diluting in the cell culture medium.
-
Ensure the final concentration of both the primary solvent and the co-solvent are below their respective toxic limits for the cell line being used.
-
Include appropriate vehicle controls containing the same concentrations of the solvents.
-
Perform the bioactivity assay as planned.
-
-
Protocol 2: Synthesis and Evaluation of Solubilized Derivatives For researchers with synthetic chemistry capabilities, modifying the this compound structure can improve aqueous solubility. Strategies include the introduction of hydrophilic moieties.
-
Synthesize derivatives of this compound with enhanced solubility.
-
Characterize the new derivatives to confirm their structure and purity.
-
Determine the aqueous solubility of the derivatives compared to the parent compound.
-
Evaluate the bioactivity of the new derivatives in the cell-based assay.
-
Data Presentation:
Table 1: Hypothetical Solubility and Bioactivity of this compound and a Derivative
| Compound | Solubility in Media (µg/mL) | IC50 in Proliferation Assay (µM) |
| This compound | < 1 | > 50 |
| This compound-Derivative 1 | 50 | 5 |
Issue 2: Potential Degradation of this compound in Cell Culture
The stability of a compound in the culture environment is crucial for obtaining reliable results.
Troubleshooting Workflow for Stability Issues
Caption: Workflow for investigating and mitigating this compound instability in cell culture.
Experimental Protocols:
-
Protocol 3: Assessing Compound Stability in Culture Media
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A significant decrease in concentration over time indicates instability.
-
Data Presentation:
Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | This compound Concentration (% of initial) |
| 0 | 100 |
| 8 | 85 |
| 24 | 50 |
| 48 | 20 |
Issue 3: Poor Cell Permeability of this compound
For intracellular targets, the compound must be able to cross the cell membrane.
Troubleshooting Workflow for Permeability Issues
Caption: Workflow for addressing low bioactivity due to poor cell permeability of this compound.
Experimental Protocols:
-
Protocol 4: Assessing Cell Permeability with a Cell-Free Assay
-
If the molecular target of this compound is known and can be isolated (e.g., a purified enzyme), a cell-free assay can be performed.
-
This will determine if this compound can interact with its target in the absence of a cell membrane barrier.
-
A significant difference in activity between the cell-based and cell-free assays can suggest a permeability issue.
-
Hypothetical Signaling Pathway for this compound
While the precise signaling pathway of this compound is a subject of ongoing research, as a phenolic compound, it may influence common pathways involved in cell growth, proliferation, and apoptosis. The following diagram illustrates a hypothetical pathway.
Caption: A hypothetical signaling pathway illustrating how this compound might exert its effects.
References
Managing matrix effects in Imbricatin quantification from biological samples
Technical Support Center: Imbricatin Quantification
Welcome to the technical support center for the bioanalysis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the quantification of this compound in biological samples, with a primary focus on managing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.
A Note on "this compound": Initial research indicates this compound (C₁₆H₁₄O₄) is a marine-derived natural product.[1] As bioanalytical data for this specific compound is limited, this guide is built upon established principles for quantifying novel small molecules in complex biological matrices, using this compound as a representative analyte.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[2][3] In LC-MS/MS analysis of this compound, compounds like phospholipids, salts, and metabolites from biological samples (e.g., plasma, urine) can co-elute and interfere with the ionization process in the mass spectrometer's source.[4] This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal). Both phenomena can severely compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used during method development. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant this compound signal indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects. The response of this compound in a neat solution (A) is compared to its response when spiked into a blank matrix extract (B). The Matrix Factor (MF) is calculated as MF = B/A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Regulatory guidelines suggest this should be tested across at least six different lots of the biological matrix.
Q3: What are the most common sources of matrix effects in biological samples?
A3: The composition of the biological matrix is the primary source.
-
Plasma/Serum: Rich in proteins and phospholipids. Phospholipids are a major cause of ion suppression in reversed-phase chromatography.
-
Urine: High concentrations of salts, urea, and various organic acids can be problematic.
-
Tissue Homogenates: These are extremely complex and variable, containing high levels of lipids and proteins.
-
Exogenous Sources: Contaminants from collection tubes, solvents, or plasticware can also introduce interfering compounds.
Q4: How can sample preparation help minimize matrix effects for this compound?
A4: Effective sample preparation is the most crucial step to reduce matrix effects by removing interfering components before analysis. The main techniques, from least to most effective at cleaning the sample, are:
-
Protein Precipitation (PPT): Fast and simple, but often results in the least clean extracts, leaving phospholipids and other small molecules that can cause significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind. The choice of solvent and pH is critical for good recovery and cleanup.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind this compound while matrix components are washed away. This is often the most effective method for minimizing matrix effects.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for this compound quantification?
A5: While not strictly mandatory in all cases, using a SIL-IS (e.g., Deuterium or ¹³C-labeled this compound) is highly recommended and considered the best practice. A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound signal in biological samples, but strong signal in pure standards. | Severe Ion Suppression: Co-eluting matrix components, most commonly phospholipids in plasma, are preventing this compound from ionizing efficiently. | 1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm suppression at this compound's retention time. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. |
| Poor reproducibility (%CV > 15%) across different sample preparations. | Variable Matrix Effects: Inconsistent removal of matrix components between samples. This is common with less robust methods like protein precipitation. Inconsistent Recovery: The efficiency of the extraction process is variable. | 1. Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for this variability. 2. Automate Sample Prep: If possible, use automated or semi-automated methods (e.g., 96-well SPE plates) to improve consistency. 3. Refine Protocol: Ensure the sample preparation protocol (e.g., vortexing times, solvent volumes) is followed precisely. |
| This compound peak shape (e.g., fronting, tailing, splitting) is poor in samples but normal in standards. | Matrix Component Interference: Co-eluting matrix components can interfere with the chromatography, affecting how the analyte interacts with the stationary phase. Column Overloading: High concentrations of matrix components being loaded onto the analytical column. | 1. Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering compounds enough to solve the issue. 2. Enhance Cleanup: Implement a more selective SPE protocol to remove the specific interferences. 3. Use a Guard Column: Protect the analytical column and potentially trap some of the interfering components. |
| Assay fails validation criteria for accuracy and precision in different matrix lots. | Lot-to-Lot Variability: The composition of biological matrices can differ significantly between individuals or lots, causing variable matrix effects. | 1. Validate with Multiple Lots: As per FDA and ICH guidelines, validate the method using at least six different sources of the biological matrix to ensure robustness. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
Quantitative Data Summary Tables
The following tables provide examples of how to structure and present data from matrix effect and sample preparation experiments.
Table 1: Example of Matrix Factor (MF) Assessment for this compound
This experiment compares the peak area of this compound spiked post-extraction into 6 different lots of human plasma against its peak area in a neat solvent. A SIL-IS is also evaluated.
| Matrix Lot | Analyte Conc. (ng/mL) | This compound Peak Area (in Matrix) | This compound Peak Area (in Solvent) | Matrix Factor (MF) | SIL-IS Peak Area (in Matrix) | SIL-IS Peak Area (in Solvent) | IS MF |
| Lot 1 | 10 | 78,540 | 102,300 | 0.77 | 155,400 | 201,100 | 0.77 |
| Lot 2 | 10 | 85,210 | 102,300 | 0.83 | 168,900 | 201,100 | 0.84 |
| Lot 3 | 10 | 75,330 | 102,300 | 0.74 | 149,800 | 201,100 | 0.75 |
| Lot 4 | 10 | 81,500 | 102,300 | 0.80 | 161,200 | 201,100 | 0.80 |
| Lot 5 | 10 | 90,100 | 102,300 | 0.88 | 178,500 | 201,100 | 0.89 |
| Lot 6 | 10 | 79,980 | 102,300 | 0.78 | 158,100 | 201,100 | 0.79 |
| Average | 0.80 | 0.81 | |||||
| %CV | 6.8% | 6.1% |
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
This experiment compares the recovery and matrix effect of this compound from plasma using three common extraction methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 95.2% | 85.4% | 92.1% |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.82 (Minor Suppression) | 0.98 (Negligible Effect) |
| Reproducibility (%CV, n=6) | 18.5% | 8.2% | 4.5% |
| Observed Signal Intensity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least 6 individual donors, free of this compound.
-
This compound and SIL-IS stock solutions.
-
All solvents and reagents used in the final analytical method.
-
Validated sample extraction procedure (e.g., SPE).
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Take an aliquot of the final reconstitution solvent used in your analytical method.
-
Spike with this compound and SIL-IS to achieve low and high QC concentrations.
-
Analyze these samples via LC-MS/MS (n=3 per concentration).
-
-
Prepare Set 2 (Analyte in Extracted Matrix):
-
Take aliquots of blank plasma from each of the 6 donors.
-
Process these blank samples through the entire extraction procedure.
-
After the final evaporation step (if any), spike the dried extracts with this compound and SIL-IS to the same low and high QC concentrations as in Set 1.
-
Reconstitute the spiked extracts with the final solvent.
-
Analyze via LC-MS/MS.
-
-
Calculation:
-
For each donor lot and concentration, calculate the Matrix Factor (MF): MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)
-
Calculate the IS-normalized MF to determine if the IS compensates for the effect.
-
Calculate the mean MF and the coefficient of variation (%CV) across the 6 lots. According to FDA guidance, the %CV should not be greater than 15%.
-
Visual Diagrams
The following diagrams illustrate key workflows and concepts related to managing matrix effects.
References
Technical Support Center: A Guide to Scaling Imbricatin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Imbricatin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from a laboratory to a pilot or industrial scale?
Scaling up the purification of natural products like this compound presents several challenges. The primary obstacles include maintaining the resolution and purity achieved at the laboratory scale, managing larger volumes of solvents and materials, and ensuring the cost-effectiveness of the process. Key parameters that need careful consideration during scale-up include the column diameter, resin bed height, and linear flow rate to ensure consistent residence time.[1] Additionally, the cost of some chromatography resins can become prohibitive at larger scales.[1]
Q2: How can I optimize the initial extraction of this compound from plant material for a larger scale?
For large-scale extraction, methods like hydroalcoholic maceration remain competitive due to their balance of yield, cost, and process simplicity. To optimize for a larger scale, systematic evaluation of parameters such as the solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material is crucial. For stilbenoids, hydroalcoholic solutions (e.g., ethanol/water mixtures) are often effective.[2][3]
Q3: What are the critical parameters to maintain when scaling up a chromatography step?
To successfully scale up a chromatography step while maintaining separation quality, it is essential to keep the linear velocity constant between the small- and large-scale columns. This is typically achieved by increasing the column diameter while keeping the bed height the same.[1] The mobile phase composition should also remain identical. It is also important to consider the capabilities of the larger-scale hardware, such as maximum pump flow and backpressure limits.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound and related phenolic compounds.
Problem 1: Low recovery of this compound after Solid-Phase Extraction (SPE).
-
Possible Cause: The chosen sorbent may not have the appropriate retention mechanism for this compound.
-
Solution: Select a sorbent with a suitable retention mechanism. For nonpolar compounds like many stilbenoids, a reversed-phase sorbent is often appropriate. If the analyte is too strongly retained, consider a less hydrophobic sorbent.
-
-
Possible Cause: The elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Solution: Increase the percentage of the organic solvent in the eluent or switch to a stronger solvent. For ionizable compounds, adjusting the pH of the eluent to neutralize the analyte can improve elution.
-
-
Possible Cause: The flow rate during sample loading may be too high, not allowing for sufficient interaction between this compound and the sorbent.
-
Solution: Decrease the flow rate during the sample application to allow for adequate equilibration.
-
Problem 2: Peak tailing is observed in the HPLC chromatogram.
-
Possible Cause: Secondary interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the silica-based column packing.
-
Solution: Add a small amount of an acidic modifier, such as formic acid or acetic acid (0.1-2.0%), to the mobile phase to suppress the ionization of the silanol groups.
-
-
Possible Cause: The pH of the mobile phase is close to the pKa of this compound, causing the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single form.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or the injection volume.
-
Problem 3: this compound appears to be unstable during the purification process.
-
Possible Cause: Phenolic compounds, including stilbenoids, can be susceptible to degradation, particularly at elevated temperatures or when exposed to light and oxygen.
-
Solution: Conduct purification steps at reduced temperatures whenever possible. Protect extracts and purified fractions from light by using amber vials or covering containers with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Possible Cause: The pH of the buffers used may contribute to instability.
-
Solution: Evaluate the stability of this compound at different pH values to determine the optimal range for purification and storage.
-
Data Presentation: Scaling Up this compound Purification
The following table provides a hypothetical overview of the expected yield and purity of this compound at different stages of a multi-step purification process, scaled from the laboratory to the pilot plant.
| Purification Step | Scale | Starting Material (kg) | Volume (L) | This compound Yield (%) | Purity (%) |
| Crude Extraction | Lab | 1 | 10 | 90 | 5 |
| Pilot | 100 | 1000 | 88 | 4.5 | |
| Solid-Phase Extraction | Lab | 0.1 (extract) | 1 | 80 | 30 |
| Pilot | 10 (extract) | 100 | 78 | 28 | |
| Preparative HPLC - Step 1 | Lab | 0.01 (SPE fraction) | 0.5 | 60 | 75 |
| Pilot | 1 (SPE fraction) | 50 | 58 | 72 | |
| Preparative HPLC - Step 2 | Lab | 0.005 (HPLC fraction) | 0.2 | 85 | >95 |
| Pilot | 0.5 (HPLC fraction) | 20 | 82 | >95 |
Experimental Protocols
The following is a generalized multi-step protocol for the purification of this compound from Dendrobium species, which can be adapted for scaling up.
1. Extraction
-
Laboratory Scale (1 kg):
-
Grind 1 kg of dried and powdered Dendrobium plant material.
-
Macerate the ground material with 10 L of 80% ethanol in water at room temperature for 24 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Pilot Scale (100 kg):
-
Load 100 kg of powdered Dendrobium material into a suitable stainless-steel extractor.
-
Percolate with 1000 L of 80% ethanol in water.
-
Collect the extract and concentrate it using a falling film evaporator.
-
2. Solid-Phase Extraction (SPE)
-
Laboratory Scale:
-
Dissolve 10 g of the crude extract in a minimal amount of the loading solvent (e.g., 10% acetonitrile in water).
-
Condition a C18 SPE cartridge with methanol followed by the loading solvent.
-
Load the sample onto the cartridge at a slow flow rate.
-
Wash the cartridge with a series of increasing concentrations of acetonitrile in water to remove impurities.
-
Elute the this compound-rich fraction with a higher concentration of acetonitrile (e.g., 70-80%).
-
-
Pilot Scale:
-
Utilize a larger C18 flash chromatography column.
-
Dissolve the concentrated crude extract and load it onto the pre-conditioned column.
-
Perform a step-gradient elution with increasing concentrations of ethanol in water.
-
Collect fractions and analyze them by HPLC to pool the fractions containing this compound.
-
3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Laboratory Scale:
-
Further purify the this compound-rich fraction from SPE on a preparative HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.
-
Collect fractions corresponding to the this compound peak.
-
Repeat the purification with the collected fractions if necessary to achieve the desired purity.
-
-
Pilot Scale:
-
Scale up the preparative HPLC method to a larger column with the same packing material.
-
Adjust the flow rate and injection volume according to the column dimensions to maintain the separation performance.
-
Pool the fractions containing this compound with a purity of >95%.
-
Visualizations
References
Validation & Comparative
The Efficacy of Imbricatin and Other Stilbenoids in Inflammation Models: A Comparative Guide
A Note on Terminology: Initial literature searches did not yield significant results for a stilbenoid compound named "imbricatin." However, substantial data was found for "imbricaric acid," a depside with demonstrated anti-inflammatory properties. This guide will therefore focus on comparing the efficacy of imbricaric acid with the well-characterized stilbenoids resveratrol, pterostilbene, and oxyresveratrol in various inflammation models. This comparison is intended to provide valuable insights for researchers, scientists, and professionals in drug development exploring novel anti-inflammatory agents.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Stilbenoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potent anti-inflammatory properties.[1] Among these, resveratrol, pterostilbene, and oxyresveratrol are extensively studied for their ability to modulate key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory efficacy of imbricaric acid alongside these prominent stilbenoids, supported by experimental data from in vitro and in vivo models.
Comparative Efficacy of Imbricaric Acid and Stilbenoids
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In Vitro Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of imbricaric acid and various stilbenoids against key inflammatory targets in cellular models. Lower IC50 values indicate higher potency.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Imbricaric Acid | mPGES-1 | - | 1.9 | [2] |
| 5-Lipoxygenase | - | 5.3 (cell-based) | [2] | |
| NF-κB | HEK293 | 2.0 | [2] | |
| Pterostilbene | iNOS | HT-29 | More effective than resveratrol | [3] |
| COX-2 | HT-29 | More effective than resveratrol | ||
| IL-6 | THP-1 | More effective than resveratrol | ||
| TNF-α | THP-1 | More effective than resveratrol | ||
| Oxyresveratrol | iNOS | RAW 264.7 | Concentration-dependent inhibition | |
| COX-2 | RAW 264.7 | Significant inhibition | ||
| NO Production | RAW 264.7 | Inhibition | ||
| Resveratrol | COX-2 | Mouse Skin | Inhibition via suppression of ERKs and p38 MAPK | |
| NF-κB | - | Dose-dependent inhibition |
Key Findings from In Vitro Studies:
-
Imbricaric acid demonstrates potent multi-target anti-inflammatory activity with low micromolar IC50 values against mPGES-1, 5-Lipoxygenase, and NF-κB.
-
Pterostilbene consistently shows greater potency than resveratrol in inhibiting various inflammatory markers, a phenomenon often attributed to its higher bioavailability due to its methoxy groups.
-
Oxyresveratrol effectively inhibits key inflammatory enzymes iNOS and COX-2 and reduces nitric oxide production.
-
Resveratrol , the most studied stilbenoid, exerts its anti-inflammatory effects by targeting multiple pathways, including NF-κB and MAPK signaling.
Signaling Pathways in Inflammation
The anti-inflammatory effects of these compounds are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Stilbenoids and imbricaric acid inhibit this pathway at various steps, thereby reducing the production of inflammatory mediators.
References
- 1. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for inducing inflammation and acute myelin degeneration in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Antioxidant Capacity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for validating the in vivo antioxidant capacity of novel compounds. Due to the current absence of published in vivo antioxidant studies for the compound Imbricatin , this document will use the well-characterized flavonoid, Quercetin , as a primary example to illustrate the requisite experimental data and methodologies. This guide will also draw comparisons with established antioxidant vitamins, Vitamin C and Vitamin E, to provide a broader context for evaluation.
Executive Summary
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions. Consequently, the validation of novel antioxidant compounds is a critical area of research. While in vitro assays provide initial screening, in vivo studies are essential to confirm physiological efficacy. This guide outlines the key experimental approaches, data presentation, and mechanistic insights required for such validation.
Comparative Analysis of Antioxidant Performance
The following tables summarize quantitative data from in vitro and in vivo studies for Quercetin, Vitamin C, and Vitamin E. No comparable data has been identified for this compound in publicly available scientific literature.
In Vitro Antioxidant Capacity
In vitro assays are fundamental for initial antioxidant screening. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These tests measure a compound's ability to neutralize free radicals or reduce oxidized species in a controlled chemical environment.
| Compound | DPPH Radical Scavenging (IC50) | FRAP (Ferrous Equivalents) | ORAC (Trolox Equivalents) |
| This compound | No data available | No data available | No data available |
| Quercetin | 19.17 µg/mL[1] | Data varies by study | Data varies by study |
| Vitamin C | Data varies by study | Data varies by study | Data varies by study |
| Vitamin E | Data varies by study | Data varies by study | Data varies by study |
In Vivo Antioxidant Efficacy
In vivo studies assess the physiological effects of an antioxidant in a living organism. These studies typically involve animal models where oxidative stress is induced, followed by treatment with the compound of interest. Key biomarkers of oxidative stress and antioxidant enzyme activity are then measured in tissues and blood.
| Biomarker | Quercetin | Vitamin C | Vitamin E |
| Superoxide Dismutase (SOD) Activity | Increased[2][3] | Modulated | Modulated |
| Catalase (CAT) Activity | Increased[1] | Modulated | Modulated |
| Glutathione (GSH) Levels | Increased[4] | Modulated | Modulated |
| Malondialdehyde (MDA) Levels (Lipid Peroxidation) | Decreased | Modulated | Modulated |
| Protein Carbonyl Levels (Protein Oxidation) | Decreased | Modulated | Modulated |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels (DNA Oxidation) | Decreased | Modulated | Modulated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of Reagents : A stock solution of DPPH in methanol is prepared. The test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture : An aliquot of the test compound or standard is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is then determined.
In Vivo Animal Model of Oxidative Stress
A common method to evaluate in vivo antioxidant activity is to use an animal model where oxidative stress is induced.
-
Animal Model : A suitable animal model (e.g., Wistar rats or BALB/c mice) is selected.
-
Induction of Oxidative Stress : Oxidative stress can be induced by various agents, such as carbon tetrachloride (CCl4), a high-fat diet, or drugs like doxorubicin. The inducing agent is administered to the animals over a specific period.
-
Treatment Groups : Animals are divided into several groups: a control group, an oxidative stress-induced group (negative control), and treatment groups receiving the test compound at different doses. A positive control group receiving a known antioxidant (e.g., Quercetin or Vitamin E) is also included.
-
Administration of Test Compound : The test compound is administered orally or via injection for a defined period.
-
Sample Collection : At the end of the study period, blood and tissue samples (e.g., liver, kidney, brain) are collected.
-
Biochemical Analysis : The collected samples are analyzed for biomarkers of oxidative stress (e.g., MDA, protein carbonyls) and the activity of antioxidant enzymes (e.g., SOD, CAT, GPx).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its antioxidant effects is crucial for its development as a therapeutic agent. Flavonoids like Quercetin are known to act through various signaling pathways to enhance the endogenous antioxidant defense system.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Quercetin's activation of the Nrf2-ARE pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Quercetin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel antioxidant compound.
Caption: A typical workflow for in vivo antioxidant validation.
Conclusion
The validation of a compound's in vivo antioxidant capacity is a multi-faceted process that requires rigorous experimental design and comprehensive data analysis. While in vitro assays provide valuable preliminary data, they are not a substitute for in vivo studies that can elucidate the physiological relevance and mechanisms of action. For novel compounds like this compound, a systematic approach as outlined in this guide, beginning with foundational in vitro characterization and progressing to robust in vivo models, is essential to substantiate any claims of antioxidant efficacy. The lack of available data for this compound underscores the need for such fundamental research to be conducted and published.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Evaluating Synergistic Effects of Therapeutic Agents: A Methodological Approach
Disclaimer: As of November 2025, a comprehensive search of peer-reviewed scientific literature did not yield specific studies detailing the synergistic effects of Imbricatin with other therapeutic agents. This compound is a natural compound found in organisms such as Dendrobium amoenum.[1] Given the limited data on this compound combination therapies, this guide will utilize the well-researched, related indole compounds—Indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM)—as illustrative examples.[2][3] These compounds, derived from cruciferous vegetables, have been extensively studied for their anti-cancer properties and synergistic potential.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for assessing and presenting therapeutic synergy, adhering to the requested data presentation and visualization standards.
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting distinct pathways. The following sections detail synergistic combinations of I3C and DIM with various anti-cancer agents, providing quantitative data, experimental protocols, and mechanistic diagrams.
Synergistic Combinations of Indole-3-Carbinol (I3C) and its Derivatives
I3C and Bortezomib in Ovarian Cancer
The combination of the natural compound I3C with the proteasome inhibitor Bortezomib has shown potent synergistic effects in ovarian cancer cell lines. This co-treatment was found to enhance cell cycle arrest and apoptosis and sensitize cancer cells to standard chemotherapeutic agents like cisplatin.
Quantitative Synergy Data: I3C + Bortezomib
| Cell Line | Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy Level | Reference |
| OVCAR3 | I3C | >500 µM | - | <1.0 | Synergistic | |
| Bortezomib | ~5 nM | - | ||||
| SKOV3 | I3C | >500 µM | - | <1.0 | Synergistic | |
| Bortezomib | ~7.5 nM | - |
Note: Specific IC50 values for the combination and precise CI values were not detailed in the abstract; however, the synergy was explicitly stated as potent.
Mechanism of Action
The synergistic effect of I3C and Bortezomib is attributed to the disruption of multiple oncogenic pathways. The combination leads to the downregulation of pro-survival signaling pathways such as PI3K-AKT, NF-κB, and MAPK, while also inhibiting metastasis-associated genes like MET.
Below is a diagram illustrating the proposed synergistic mechanism.
3,3'-Diindolylmethane (DIM) and Genistein in Prostate Cancer
The combination of DIM with the soy isoflavone Genistein synergistically reduces estradiol (E2)-induced proliferation in human prostate cancer cells. This effect is partly mediated by modulating estrogen metabolism, shifting it away from carcinogenic metabolites.
Quantitative Synergy Data: DIM + Genistein
| Cell Line | Treatment | Proliferation vs. E2 Control | Synergy Level | Reference |
| LNCaP | DIM | Diminished | - | |
| Genistein | Diminished | - | ||
| DIM + Genistein | Greater Reduction | Synergistic |
Mechanism of Action
DIM and Genistein work in concert to alter the expression of key estrogen-metabolizing enzymes. They increase the expression of Cytochrome P450 1A1 (CYP1A1) and Catechol-O-methyltransferase (COMT), which promote the formation of less carcinogenic estrogen metabolites, thereby reducing the proliferative stimulus in hormone-sensitive cancer cells.
The logical workflow for this mechanism is depicted below.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating synergistic effects. Below are representative protocols for key experiments cited in synergy studies.
Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)
This protocol is used to determine the cytotoxic effects of single agents and their combinations and to quantify synergy.
Experimental Workflow
Methodology Detail
-
Cell Culture: Human cancer cells (e.g., OVCAR3, LNCaP) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Treatment: Stock solutions of therapeutic agents are prepared. Cells are treated with a range of concentrations for each drug alone and in combination at a fixed molar ratio.
-
Viability Assessment: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. After a 4-hour incubation, the medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: Absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined.
-
Synergy Calculation: The dose-effect data from single and combination treatments are analyzed using the Chou-Talalay method via software like CompuSyn. A Combination Index (CI) is generated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Mechanistic Insights
This protocol is used to measure changes in protein expression levels within key signaling pathways affected by the drug combination.
Methodology Detail
-
Protein Extraction: Cells are treated with single agents or the combination for a specified time (e.g., 24 hours). Subsequently, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Akt, p-Akt, PARP, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin.
Conclusion
While direct evidence for the synergistic effects of this compound remains to be established, the study of related indole compounds like I3C and DIM provides a robust framework for future research. The methodologies and data presentation formats outlined in this guide offer a standardized approach for scientists to rigorously evaluate and report therapeutic synergy. By combining quantitative analysis of drug interactions with mechanistic studies of underlying cellular pathways, researchers can effectively identify and validate promising new combination therapies for complex diseases.
References
- 1. This compound | C16H14O4 | CID 14237636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
A Comparative Analysis of Imbricatin from Different Orchid Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Imbricatin, a phenanthrene derivative isolated from various orchid species of the genus Pholidota. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct comparative studies on this compound from different species are limited, this guide synthesizes the available data on its presence, biological activities, and underlying mechanisms of action, drawing from research on host orchids and related phenanthrene compounds.
Chemical Profile of this compound
This compound is a phenanthrene compound that has been identified as a chemical constituent of several Pholidota orchid species. Phenanthrenes from orchids are a well-documented class of secondary metabolites with a range of biological activities.
| Chemical Identifier | Data |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | 5-methoxy-2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6,13-diol |
| Synonyms | This compound |
Occurrence of this compound and Related Phenanthrenes in Pholidota Species
| Orchid Species | This compound Presence | Other Notable Phenanthrenes | Traditional Uses |
| Pholidota imbricata | Confirmed | Phoimbrtol A, Loddigesiinol B, Shanciol B | Used as a tonic and for abdominal and rheumatic pain. |
| Pholidota chinensis | Implied (rich in phenanthrenes) | 9,10-dihydro-2,4,6-trihydroxy-7-methoxyphenanthrene, 11-methoxyflaccidin | Not specified for this compound, but the plant is used in traditional medicine. |
| Pholidota articulata | Implied (rich in phenanthrenes) | Flavidin, Lusianthridin, Coelonin | Not specified for this compound, but the plant is used in traditional medicine. |
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound isolated from different orchid species are currently lacking. However, research on extracts from Pholidota species and isolated phenanthrene compounds provides insights into their potential therapeutic effects, including anti-inflammatory, anticancer, and antibacterial activities.
Anti-inflammatory Activity
Phenanthrenes from Pholidota species have demonstrated anti-inflammatory properties. For instance, compounds isolated from P. imbricata have been shown to inhibit nitric oxide (NO) production. The mechanism of action for many natural anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of pure this compound on these pathways are not yet fully elucidated, it is plausible that it shares similar mechanisms with other orchid-derived phenanthrenes.
Anticancer Activity
Phenanthrene derivatives are known to possess cytotoxic activities against various cancer cell lines. While specific IC₅₀ values for this compound from different orchid sources are not available, studies on other phenanthrenes isolated from orchids provide a basis for comparison.
| Compound/Extract | Cancer Cell Line | IC₅₀ Value (µM) | Source Species (if specified) |
| Phenanthrene derivatives (general) | Hep-2, Caco-2 | Various | Synthetic/Other natural sources |
| Methanol extract of Dendrobium chryseum | HeLa | 226.5 µg/mL (wild) vs. 210.5 µg/mL (in vitro) | Dendrobium chryseum |
| Methanol extract of Dendrobium chryseum | U251 | 612.54 µg/mL (wild) vs. 1059.92 µg/mL (in vitro) | Dendrobium chryseum |
Note: The data above is for related compounds and extracts and is provided for context. Further research is needed to determine the specific anticancer activity of this compound.
Antibacterial Activity
Phenanthrenes isolated from Pholidota chinensis have shown activity against Staphylococcus aureus. For example, 2-methoxy-3,7-dihydroxy-5H phenanthro[4,5-bcd] pyran exhibited an MIC₅₀ of 68.39 µM[1]. This suggests that this compound may also possess antibacterial properties.
Experimental Protocols
Detailed experimental protocols for the isolation and bioactivity testing of this compound are not extensively published. However, general methodologies for the study of phenanthrenes from orchids can be outlined.
Isolation and Purification of this compound
A general workflow for the isolation of this compound and other phenanthrenes from Pholidota species would typically involve the following steps:
References
A Comparative Analysis of Synthetic vs. Natural Imbricatin: A Guide for Researchers
While a direct head-to-head experimental comparison between synthetic and natural Imbricatin is not available in the current scientific literature, this guide provides a comprehensive overview of the known biological activities and experimental data for natural this compound. At present, published data on the biological evaluation of a total synthetically derived this compound is not available, precluding a direct comparative analysis.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, a stilbenoid compound isolated from the orchid Pholidota yunnanensis. Here, we summarize the existing data on its anti-inflammatory properties and provide detailed experimental protocols for the key assays cited.
Data Presentation: Biological Activity of Natural this compound
Natural this compound has been evaluated for its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Cytotoxicity | Reference |
| Natural this compound | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 4.07 - 7.77¹ | Low to no cytotoxicity observed at active concentrations | [1] |
¹The range in IC50 values is reported across a study evaluating a series of stilbenoids, with this compound being one of the active compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of natural this compound.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable and soluble byproduct of NO, in the cell culture medium.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Test compound (Natural this compound)
-
96-well culture plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production. Control wells include cells treated with LPS alone (positive control) and untreated cells (negative control).
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification: After incubation, a portion of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well, and the plate is incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from this curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-only control wells. The IC50 value is then calculated.[2][3][4]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
RAW 264.7 cells
-
DMEM with supplements (as above)
-
Test compound (Natural this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well culture plates
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described in the NO inhibition assay protocol.
-
Incubation: The plate is incubated for the desired period (e.g., 24 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. This data is used to determine if the observed inhibition of NO production is due to a genuine anti-inflammatory effect or simply due to cell death.[1]
Mandatory Visualization
Experimental Workflow for Evaluating Anti-Inflammatory Activity
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Signaling Pathway: Inhibition of Nitric Oxide Production
The inhibition of NO production by compounds like this compound in LPS-stimulated macrophages is often associated with the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the direct effect of this compound on this pathway has not been explicitly demonstrated, the following diagram illustrates the general mechanism.
Caption: Potential mechanism of NO inhibition via the NF-κB pathway.
Conclusion
Natural this compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production in macrophages with low associated cytotoxicity. The lack of data on synthetically produced this compound currently prevents a direct comparison of efficacy and other pharmacological parameters. Future research involving the total synthesis and subsequent biological evaluation of this compound is warranted to fully assess its therapeutic potential and to enable a direct head-to-head comparison with the natural product. Such studies would be invaluable for elucidating structure-activity relationships and for the potential development of this compound-based anti-inflammatory agents.
References
- 1. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Methodologies for Novel Compounds: A Comparative Guide
The selection of an analytical method is a critical decision in drug development, impacting data quality, regulatory compliance, and ultimately, project timelines. This guide outlines the principles of method selection and cross-validation, presenting a comparative overview of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical technique is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and UV-Vis spectrophotometry, with example data drawn from validated methods for various pharmaceutical compounds. This data serves as a practical reference for what can be expected from each technique.
| Parameter | HPLC with UV Detection | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1–100 µg/mL | 2–600 ng/mL[1] | 2–10 µg/mL[2] |
| Correlation Coefficient (r²) | >0.990[3] | ≥0.999[4] | 0.998[2] |
| Accuracy (% Recovery) | 99.04%–100.78% | 97.8%–108.6% | 99.79%–100.27% |
| Precision (%RSD) | <2.0% | <15% | <2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - | 0.861 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 2 ng/mL | 2.872 µg/mL |
| Selectivity/Specificity | Good, can be improved with method development. | Excellent, based on mass-to-charge ratio. | Low, susceptible to interference from other absorbing species. |
| Typical Application | Routine quality control, purity assessment, and quantification of active pharmaceutical ingredients (APIs). | Bioanalysis, metabolite identification, and quantification of analytes at very low concentrations. | Simple, rapid quantification in simple matrices. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. Below are generalized methodologies for HPLC, LC-MS/MS, and UV-Vis spectrophotometry that can be adapted for a new compound like Imbricatin.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the separation, identification, and quantification of compounds in a mixture.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water). The specific composition and gradient program need to be optimized for the analyte of interest.
-
Flow Rate: Typically 0.5–1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.
-
Detection Wavelength: The wavelength of maximum absorbance of the analyte, determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Injection Volume: Typically 10–20 µL.
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to a series of concentrations to construct a calibration curve.
-
Prepare the sample by dissolving it in a suitable solvent, followed by filtration through a 0.45 µm filter to remove particulate matter.
Validation Parameters: As per ICH guidelines, the method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the analysis of complex mixtures.
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions (Example):
-
Column: A high-resolution column, such as a UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of solvents like 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Typically 0.3–0.6 mL/min.
MS/MS Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Optimization: The MS parameters, including collision energy and declustering potential, are optimized for the specific analyte to achieve maximum sensitivity.
Sample Preparation:
-
For biological samples like plasma or tissue, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.
Validation: Bioanalytical method validation should be performed according to regulatory guidelines, assessing parameters like selectivity, sensitivity, matrix effect, recovery, precision, and accuracy.
UV-Visible Spectrophotometry
This technique is a simple and cost-effective method for the quantitative analysis of substances that absorb light in the UV-Visible region.
Instrumentation: A UV-Visible spectrophotometer.
Methodology (Example):
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the same wavelength range as the analyte.
-
Determination of λmax: Prepare a dilute solution of the analyte and scan it across the UV-Visible range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
Validation: The method should be validated for linearity, accuracy, precision, and range according to ICH guidelines.
Logical Workflow for Method Development and Cross-Validation
The following diagram illustrates a logical workflow for the development and cross-validation of analytical methods for a new chemical entity like this compound. This process ensures the selection of a suitable method that is fit for its intended purpose.
Caption: Workflow for analytical method development and validation.
This structured approach, from defining the analytical needs to full validation and cross-comparison, ensures the development of robust and reliable analytical methods for novel compounds. By following this guide, researchers can confidently select and validate the most appropriate analytical technique for their specific research and development needs.
References
- 1. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Imrecoxib and Other Selective COX-2 Inhibitors
An Important Note on Terminology: Initial searches for "Imbricatin" as a selective cyclooxygenase-2 (COX-2) inhibitor did not yield relevant results in the biomedical literature. It is possible that the intended compound was Imrecoxib , a moderately selective COX-2 inhibitor. This guide will, therefore, focus on the mechanism of action of Imrecoxib in comparison to other well-established COX-2 inhibitors: Celecoxib, Etoricoxib, and Rofecoxib.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the mechanisms, quantitative data, and experimental protocols for evaluating these COX-2 inhibitors.
Mechanism of Action of COX-2 Inhibitors
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that preferentially bind to and inhibit the COX-2 enzyme over the COX-1 enzyme. This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Imrecoxib is a novel, moderately selective COX-2 inhibitor. Its mechanism of action involves the inhibition of COX-2, which in turn reduces the synthesis of pro-inflammatory prostaglandins.[1] Studies have shown that Imrecoxib can also inhibit the expression of COX-2 mRNA.[2]
Celecoxib , Etoricoxib , and Rofecoxib are other well-known selective COX-2 inhibitors. Their primary mechanism of action is also the selective inhibition of the COX-2 enzyme.[1] The degree of selectivity for COX-2 over COX-1 varies among these compounds.
Comparative Quantitative Data
The inhibitory potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2, and the resulting selectivity index (IC50 COX-1 / IC50 COX-2).
| Compound | IC50 COX-1 | IC50 COX-2 | Selectivity Index (COX-1/COX-2) |
| Imrecoxib | 115 ± 28 nM[2][3] | 18 ± 4 nM | 6.39 |
| Celecoxib | ~82 µM | ~6.8 µM | ~12 |
| 40 nM | |||
| Etoricoxib | 116 µM | 1.1 µM | 106 |
| Rofecoxib | 18.8 µM | 0.53 µM | 35.5 |
| 18 nM |
Note: IC50 values can vary depending on the assay conditions and the source of the enzymes (e.g., human, ovine).
Pharmacokinetic Properties
| Compound | Bioavailability | Protein Binding | Half-life | Metabolism |
| Imrecoxib | Well-absorbed orally | - | Long half-life | Hepatic (CYP450 system) |
| Celecoxib | ~22-40% | 97% | ~11 hours | Hepatic (primarily CYP2C9) |
| Etoricoxib | ~100% | ~92% | ~22 hours | Hepatic (primarily CYP3A4) |
| Rofecoxib | ~93% | ~87% | ~17 hours | Hepatic (cytosolic enzymes) |
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Imrecoxib, Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the solvent and then further dilute in the reaction buffer.
-
Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the diluted test compound or vehicle control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay measures the inhibition of PGE2 production in a cellular context, which reflects the compound's ability to penetrate cell membranes and inhibit COX-2 in a more physiologically relevant environment.
Materials:
-
Human macrophage cell line (e.g., U937) or murine peritoneal macrophages
-
Cell culture medium
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds
-
PGE2 ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 1 hour).
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 10 µg/mL) for a defined period (e.g., 24 hours) to induce COX-2 expression and PGE2 production.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic animal model to evaluate the in vivo anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compounds formulated for oral or intraperitoneal administration
-
Plethysmometer to measure paw volume
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups of the test compound).
-
Compound Administration: Administer the test compounds or vehicle to the respective groups of animals, typically 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a small volume (e.g., 100 µL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. The degree of edema is the difference in paw volume before and after carrageenan injection.
Signaling Pathways and Experimental Workflow Diagrams
Caption: A simplified diagram of the COX-2 signaling pathway in inflammation.
Caption: A typical experimental workflow for comparing COX-2 inhibitors.
References
Combretastatin A-4 vs. Its Derivatives: A Comparative Guide to Clinical Potential
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, has emerged as a potent antimitotic and vascular disrupting agent (VDA) in preclinical and clinical studies.[1][2][3] Its significant antitumor activity, primarily through inhibition of tubulin polymerization, has spurred the development of numerous derivatives designed to overcome its limitations, such as poor water solubility and potential for isomerization to a less active form.[1][4] This guide provides an objective comparison of the clinical potential of key Combretastatin A-4 derivatives against the parent compound, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
The primary derivative of clinical significance is Combretastatin A-4 Phosphate (CA-4P), a water-soluble prodrug that is rapidly converted to CA-4 in the body. Clinical trials have established the safety profile and recommended Phase II dose of CA-4P, demonstrating its potential in combination therapies. Other synthetic derivatives aim to enhance cytotoxicity, improve stability, and introduce novel mechanisms of action, such as dual inhibition of tubulin and other cancer-related enzymes. While many of these derivatives show promise in preclinical studies, CA-4P remains the most clinically advanced.
Data Presentation: Comparative In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for Combretastatin A-4 and its derivatives across various human cancer cell lines. Lower IC₅₀ values indicate greater potency.
Table 1: IC₅₀ Values of Combretastatin A-4 and its Phosphate Prodrug (CA-4P)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Combretastatin A-4 | MCF-7 | Breast | < 0.2 | |
| Combretastatin A-4 | A549 | Lung | < 0.2 | |
| Combretastatin A-4 | SW480 | Colon | < 0.2 | |
| Combretastatin A-4P | - | - | Inactive in vitro (prodrug) |
Table 2: IC₅₀ Values of Selected Synthetic Combretastatin A-4 Derivatives
| Derivative | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| CA-4E | MDA-MB-231 | Breast | 1 - 180 | |
| MCF-7 | Breast | 1 - 180 | ||
| K562 | Leukemia | 1 - 180 | ||
| A549 | Lung | 1 - 180 | ||
| Compound 9a | HCT-116 | Colon | 20 | |
| Compound 16a | HCT-116 | Colon | Similar to CA-4 | |
| HeLa | Cervical | Similar to CA-4 | ||
| HepG2 | Liver | Similar to CA-4 | ||
| MGC803 | Gastric | Similar to CA-4 | ||
| MKN45 | Gastric | Similar to CA-4 | ||
| MCF-7 | Breast | Similar to CA-4 | ||
| Biphenyl Derivatives | Various | Various | Higher than CA-4 |
Mechanism of Action: Tubulin Polymerization and Vascular Disruption
Combretastatin A-4 and its active derivatives exert their anticancer effects through a dual mechanism: direct cytotoxicity via mitotic arrest and indirect cell death through vascular disruption.
-
Inhibition of Tubulin Polymerization : CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Vascular Disruption : CA-4 and its prodrug CA-4P selectively target the immature vasculature of tumors. They cause a rapid change in the morphology of endothelial cells, leading to increased vascular permeability, vessel collapse, and ultimately, a shutdown of blood flow to the tumor core. This results in extensive tumor necrosis due to ischemia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Combretastatin A-4 and a typical workflow for evaluating the in vitro efficacy of its derivatives.
Caption: Mechanism of Combretastatin A-4 Action.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Imbricatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This document provides comprehensive safety and logistical information for the handling of Imbricatin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
While a Safety Data Sheet (SDS) from GlpBio classifies this compound as not a hazardous substance or mixture, it is crucial to adhere to standard laboratory safety protocols as the toxicological properties of many research chemicals are not fully characterized.[1] The guidance below is based on the available SDS and general best practices for handling chemical compounds in a laboratory setting.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem[2] |
| Molecular Weight | 270.28 g/mol | GlpBio[1] |
| CAS Number | 84504-71-2 | GlpBio[1] |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields should be worn to protect against splashes. |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile) are recommended. Gloves should be inspected for integrity before each use. |
| Skin and Body Protection | An impervious lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. Use only in areas with appropriate exhaust ventilation to avoid inhalation of any dust or aerosols that may be generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed when not in use.
-
Ensure the storage area is clearly labeled.
2. Handling and Use:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Avoid the formation of dust and aerosols.
-
Avoid direct contact with the substance. Do not inhale, ingest, or allow contact with skin and eyes.
-
Use appropriate, clean laboratory equipment (e.g., spatulas, glassware).
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
5. Disposal Plan:
-
All waste containing this compound, including unused material and contaminated items (e.g., gloves, absorbent materials), should be treated as chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
